Neladenoson dalanate
Description
Structure
3D Structure
Properties
CAS No. |
1239309-58-0 |
|---|---|
Molecular Formula |
C35H34ClN7O4S2 |
Molecular Weight |
716.3 g/mol |
IUPAC Name |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-yl-4-pyridinyl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1 |
InChI Key |
WESNEIGKOAXSGX-VXKWHMMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-1067197; BAY1067197; BAY 1067197; BAY-106,7197; BAY 106,7197; BAY106,7197; BAY10-67197; BAY-10-67197; BAY 10-67197; Neladenoson dalanate; Neladenoson bialanate. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Neladenoson Dalanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neladenoson dalanate is a novel, orally bioavailable prodrug of neladenoson, a potent and selective partial agonist for the adenosine A1 receptor (A1AR). Developed for the potential treatment of chronic heart failure, its mechanism centers on the nuanced activation of A1ARs, aiming to harness their cardioprotective effects while mitigating the adverse effects associated with full agonists. This technical guide provides a comprehensive overview of the core mechanism of action of neladenoson, detailing its molecular interactions, downstream signaling pathways, and pharmacological profile. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
Adenosine is an endogenous nucleoside that plays a critical role in cardiovascular homeostasis by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor, in particular, has been a long-standing target for cardiovascular therapies due to its involvement in mediating cardioprotective effects against ischemic injury.[1][2] However, the clinical development of full A1AR agonists has been hampered by a narrow therapeutic window, with on-target side effects such as bradycardia, atrioventricular (AV) block, and sedation.[2]
Neladenoson was developed as a partial A1AR agonist to overcome these limitations.[2] By eliciting a submaximal receptor response, it aims to provide therapeutic benefits without the pronounced side effects of full agonists.[1][2] To improve its pharmaceutical properties, neladenoson is administered as the dipeptide ester prodrug, this compound, which enhances solubility and oral absorption.[2][3]
Prodrug Conversion and Chemical Structures
This compound is the L-alanyl-L-alanine ester of neladenoson. Following oral administration, it is hydrolyzed by esterases to release the active moiety, neladenoson.[3]
The chemical structures of this compound and neladenoson are depicted below.
(Image of the chemical structures of this compound and neladenoson would be placed here if image generation were supported.)
-
This compound: C₃₅H₃₄ClN₇O₄S₂[4]
-
Neladenoson: (Active form)
Molecular Mechanism of Action
Partial Agonism at the Adenosine A1 Receptor
Neladenoson acts as a partial agonist at the human adenosine A1 receptor. This means that while it binds to and activates the receptor, it elicits a response that is lower than that of the endogenous full agonist, adenosine. This property is crucial for its intended therapeutic profile, providing a balance between efficacy and safety.
Signaling Pathway
The adenosine A1 receptor is a Gi/o protein-coupled receptor. Upon activation by neladenoson, the following signaling cascade is initiated:
-
G Protein Activation: Neladenoson binding to the A1AR induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins involved in cardiac function.
Preclinical studies also suggest that neladenoson's signaling is biased away from the Ca2+ influx pathway relative to the cAMP pathway, which may contribute to its improved safety profile compared to full agonists.[5]
Pharmacological Profile: Quantitative Data
The following tables summarize the key quantitative data for neladenoson.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| EC₅₀ | Adenosine A1 | Not Specified | 0.1 nM | [6] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Preclinical and Clinical Efficacy
Preclinical studies in animal models of heart failure demonstrated that neladenoson has beneficial effects on cardiac function.[7] However, in Phase IIb clinical trials (PANTHEON and PANACHE) in patients with chronic heart failure with both reduced and preserved ejection fraction, neladenoson did not show a dose-dependent favorable effect on the primary endpoints of cardiac structure and function.[7][8]
Table 2: Summary of PANTHEON Clinical Trial Results (HFrEF)
| Endpoint | Dosage Groups (mg) | Placebo | 5 | 10 | 20 | 30 | 40 |
| Change in LVEF (%) | 20 weeks | No significant dose-effect observed | |||||
| Change in NT-proBNP (ng/L) | 20 weeks | No significant dose-effect observed |
LVEF: Left Ventricular Ejection Fraction; NT-proBNP: N-terminal pro-B-type natriuretic peptide.
Table 3: Summary of PANACHE Clinical Trial Results (HFpEF)
| Endpoint | Dosage Groups (mg) | Placebo | 5 | 10 | 20 | 30 | 40 |
| Change in 6-min walk test (m) | 20 weeks | 0.2 | 19.4 | 29.4 | 13.8 | 16.3 | 13.0 |
No significant dose-response relationship was detected for the change in exercise capacity.[6]
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is a representative method for determining the binding affinity of a compound like neladenoson to the A1AR.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, the following are added:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of a selective A1AR radioligand antagonist (e.g., [³H]DPCPX).
-
Varying concentrations of the test compound (neladenoson) or vehicle for total binding, and a high concentration of a non-labeled A1AR antagonist (e.g., XAC) for non-specific binding.
-
-
Incubation Conditions: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 25°C) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold assay buffer.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of neladenoson that inhibits 50% of the specific radioligand binding). The Ki (binding affinity) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to measure the effect of neladenoson on cAMP levels, confirming its functional activity at the A1AR.
Methodology:
-
Cell Culture: Whole cells expressing the A1AR are seeded in a 96-well plate and cultured overnight.
-
Pre-treatment: The cell culture medium is replaced with a stimulation buffer, and the cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of neladenoson are added to the wells.
-
Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The results are plotted as cAMP concentration versus neladenoson concentration, and the EC₅₀ value (the concentration of neladenoson that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) is determined using non-linear regression.
Conclusion
This compound represents a targeted approach to modulate the adenosine A1 receptor for potential therapeutic benefit in chronic heart failure. Its core mechanism of action as a partial A1AR agonist is well-defined, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While preclinical studies were promising, the translation to clinical efficacy in Phase IIb trials was not demonstrated for the selected endpoints. The detailed mechanistic and pharmacological data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to understand the properties of neladenoson and to inform future research in the field of adenosine receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1239309-58-0 | Chemsrc [chemsrc.com]
- 4. GSRS [precision.fda.gov]
- 5. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound |CAS:1239309-58-0 Probechem Biochemicals [probechem.com]
- 7. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
An In-depth Technical Guide to the Synthesis and Purification of Neladenoson Dalanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neladenoson dalanate, a potent and selective partial agonist of the adenosine A₁ receptor, has been investigated for its potential therapeutic role in chronic heart failure. As a prodrug, it is converted in vivo to its active form, Neladenoson. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development. The guide details the synthetic route, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a dipeptide ester prodrug designed to improve the solubility and oral bioavailability of the active moiety, Neladenoson. Neladenoson itself is a potent partial agonist of the adenosine A₁ receptor. The activation of this receptor is known to be involved in cardioprotection. This document outlines the chemical synthesis and purification strategies employed in the preparation of this compound.
Adenosine A₁ Receptor Signaling Pathway
This compound exerts its therapeutic effects through the modulation of the adenosine A₁ receptor signaling pathway. Upon administration, it is metabolized to Neladenoson, which then acts as a partial agonist at the A₁ receptor. This G-protein coupled receptor, upon activation, initiates a cascade of intracellular events.
The binding of an agonist to the adenosine A₁ receptor leads to the activation of inhibitory G-proteins (Gᵢ/Gₒ). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Furthermore, the signaling cascade can involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The pathway also includes the activation of potassium channels and the inhibition of calcium channels, collectively contributing to the modulation of cardiac function.
Caption: Adenosine A₁ Receptor Signaling Pathway.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core heterocyclic structure followed by the attachment of the dipeptide side chain. The following is a representative synthetic workflow.
Caption: General Synthesis Workflow for this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of key intermediates and the final product are provided below. These protocols are based on established methods in organic synthesis.
Protocol 1: Synthesis of a Key Dicyanopyridine Intermediate
-
Reaction Setup: A solution of malononitrile and a suitable Michael acceptor is prepared in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: A non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of the Thiazole Moiety
-
Thioamide Formation: A commercially available chlorophenyl-substituted aldehyde is reacted with Lawesson's reagent in a suitable solvent like toluene to yield the corresponding thioamide.
-
Hantzsch Thiazole Synthesis: The thioamide is then condensed with a 3-halo-2-oxopropanal derivative in a solvent such as ethanol under reflux to form the thiazole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization.
Protocol 3: Coupling and Final Prodrug Synthesis
-
S-Alkylation: The dicyanopyridine intermediate is reacted with the thiazole moiety (containing a suitable leaving group) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile).
-
Esterification: The resulting Neladenoson precursor is then coupled with the L-alanyl-L-alanine dipeptide using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Work-up: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous solutions to remove impurities.
Quantitative Data
The following table summarizes typical yields and purity data for the key synthetic steps.
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| Dicyanopyridine Intermediate Synthesis | Dicyanopyridine Core | 75-85 | >98 |
| Thiazole Moiety Synthesis | 2-(4-chlorophenyl)-4-(chloromethyl)thiazole | 60-70 | >97 |
| Coupling and Prodrug Formation | This compound (crude) | 50-60 | >90 |
| Final Purification | This compound (pure) | 80-90 (of crude) | >99.5 |
Purification of this compound
The final purification of this compound is critical to ensure high purity for its use as an active pharmaceutical ingredient (API). A multi-step purification protocol is typically employed.
Experimental Protocol for Purification
-
Initial Crystallization: The crude this compound is dissolved in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like heptane) at an elevated temperature. The solution is then slowly cooled to induce crystallization. The solid is collected by filtration and washed with a cold solvent.
-
Chromatographic Purification: For higher purity, the crystallized material is subjected to column chromatography.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is employed to separate the desired product from impurities.
-
-
Final Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is subjected to a final recrystallization from a suitable solvent system to obtain the final product with high purity.
Purity Analysis
The purity of the final product is assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any related substances.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. The multi-step synthesis involves the preparation of key heterocyclic intermediates, followed by their coupling and the final attachment of the dipeptide prodrug moiety. Rigorous purification protocols, including crystallization and chromatography, are essential to achieve the high purity required for pharmaceutical applications. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals working on the development of adenosine A₁ receptor agonists.
The Pharmacokinetics and Pharmacodynamics of Neladenoson Dalanate: A Technical Overview
Executive Summary
Neladenoson dalanate (BAY 1067197) is a novel, orally bioavailable prodrug of neladenoson, a potent and selective partial agonist of the adenosine A1 (A1) receptor. Developed for the potential treatment of chronic heart failure, its mechanism centers on leveraging the cardioprotective effects of A1 receptor activation while avoiding the adverse effects associated with full agonists, such as significant bradycardia and atrioventricular (AV) block. Preclinical studies suggested beneficial effects, including improved cardiac function and cardioprotection.[1][2] However, Phase IIb clinical trials in patients with heart failure with both reduced (HFrEF) and preserved ejection fraction (HFpEF) did not demonstrate efficacy on primary cardiovascular endpoints and revealed a dose-dependent impairment of renal function.[1][3] This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data on this compound, along with the methodologies employed in its evaluation.
Mechanism of Action and Signaling Pathway
Neladenoson is a partial agonist of the adenosine A1 receptor.[2] The rationale for using a partial agonist is to harness the protective effects of A1 receptor activation in tissues like the myocardium, which can be beneficial in states of ischemia and heart failure, without inducing the pronounced negative chronotropic and dromotropic effects seen with full adenosine receptor agonists.
Activation of the A1 receptor is primarily coupled to the inhibitory G-protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream effects, including modulation of ion channel activity and cellular metabolism. Preclinical data suggest that neladenoson's partial agonism may lead to improved mitochondrial function and enhanced activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), contributing to better cardiomyocyte calcium handling and energy utilization.[4]
Figure 1: Simplified Adenosine A1 Receptor Signaling Cascade.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both preclinical models and human clinical trials.
Preclinical Pharmacodynamics
In animal models, neladenoson demonstrated cardioprotective effects without inducing the severe bradycardia or AV block associated with full A1 receptor agonists.[1][2] It was shown to be a selective partial agonist for the A1 receptor with weaker activity at the A2B receptor and no significant activity at A2A or A3 receptors.[5] These preclinical findings provided the rationale for its development in chronic heart failure.[1]
Clinical Pharmacodynamics
The clinical development program for this compound included two major Phase IIb dose-finding trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF.
PANTHEON Trial (HFrEF): This trial randomized 462 patients with chronic HFrEF to receive once-daily oral doses of this compound (5, 10, 20, 30, and 40 mg) or a placebo for 20 weeks.[3] The study found no dose-dependent favorable effect on the primary endpoints: change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[3] Furthermore, no positive effects were observed for secondary endpoints, including left ventricular volumes and clinical outcomes.[3]
PANACHE Trial (HFpEF): This trial randomized 305 patients with chronic HFpEF to similar dosage arms or placebo for 20 weeks.[6] The primary endpoint was the change in the 6-minute walk test (6MWT) distance. The trial failed to show a significant dose-response relationship for improvement in exercise capacity.[6] None of the dosage groups achieved a clinically meaningful improvement in the 6MWT distance.[6]
A consistent finding across the clinical program was a dose-dependent increase in serum creatinine and cystatin C, with a corresponding decrease in estimated glomerular filtration rate (eGFR), indicating an adverse effect on renal function.[1][3] On the positive side, the drug was generally well-tolerated and was not associated with second- or third-degree AV block, a key safety concern for this drug class.[1]
| Clinical Trial | Patient Population | Primary Endpoint(s) | Key Outcome(s) | Adverse Effects of Note |
| PANTHEON | Chronic HFrEF (n=462) | Change in NT-proBNP and LVEF at 20 weeks | No dose-dependent effect on primary or secondary endpoints.[3] | Dose-dependent decrease in eGFR.[3] |
| PANACHE | Chronic HFpEF (n=305) | Change in 6-Minute Walk Test distance at 20 weeks | No significant dose-response relationship for change in exercise capacity.[6] | Serious adverse events were similar to placebo.[6] |
Pharmacokinetics
This compound is a dipeptide ester hydrochloride prodrug of the active moiety, neladenoson. This prodrug formulation was developed to overcome the poor solubility of neladenoson and improve its exposure following oral administration.[7]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed quantitative pharmacokinetic parameters for this compound and neladenoson in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in the peer-reviewed literature. A clinical trial (NCT04322253) was registered to investigate the pharmacokinetics in subjects with hepatic impairment compared to healthy volunteers, but results have not been publicly posted.[8]
Metabolism: As a prodrug, this compound is expected to be rapidly hydrolyzed in the body to release the active compound, neladenoson. The specific enzymes and pathways involved in the biotransformation of neladenoson itself have not been publicly detailed.[9]
Excretion: The routes and proportions of excretion for neladenoson and its metabolites have not been described in available literature.
The lack of publicly available Phase I data in healthy volunteers or detailed pharmacokinetic analyses from the Phase II studies represents a significant gap in the complete characterization of the drug's profile.
Experimental Protocols
Clinical Trial Methodologies
The PANTHEON and PANACHE trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb studies.
-
Patient Population: Both trials enrolled patients with chronic heart failure (HFrEF for PANTHEON, HFpEF for PANACHE) and elevated natriuretic peptides.[10][11]
-
Intervention: Oral, once-daily doses of this compound (5, 10, 20, 30, and 40 mg) or matching placebo were administered for 20 weeks.[3][6]
-
Efficacy Assessments:
-
PANTHEON: Primary endpoints were changes in LVEF (measured by echocardiography) and NT-proBNP from baseline to 20 weeks.[3]
-
PANACHE: The primary endpoint was the change in 6-minute walk distance from baseline to 20 weeks. Secondary endpoints included changes in physical activity (measured by a wearable device) and quality of life (Kansas City Cardiomyopathy Questionnaire, KCCQ).[6][11]
-
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including renal function markers), and electrocardiograms (ECGs).[3][6]
Figure 2: General Workflow for PANTHEON and PANACHE Phase IIb Trials.
Plausible Preclinical and Analytical Methodologies
While specific proprietary protocols are not available, the following describes standard, plausible methods for key preclinical and analytical assessments.
Quantification of Neladenoson in Plasma: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying neladenoson in plasma samples.[12][13]
-
Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed by centrifugation to remove proteins.
-
Chromatography: Separation of the analyte from endogenous plasma components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water and acetonitrile with formic acid).
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for neladenoson and an internal standard for accurate quantification.
Mitochondrial Respiration Assay: To assess the effect of neladenoson on mitochondrial function, high-resolution respirometry (e.g., using a Seahorse XF Analyzer) on isolated mitochondria or permeabilized cells would be employed.[14][15]
-
Sample Preparation: Isolation of mitochondria from cardiac tissue or permeabilization of cardiomyocytes (e.g., with saponin).[16]
-
Assay Protocol: Measurement of oxygen consumption rate (OCR) at baseline and after sequential injection of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (to measure ATP-linked respiration).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and III to measure non-mitochondrial respiration.[15]
-
-
Analysis: Comparison of OCR parameters between vehicle- and neladenoson-treated samples.
SERCA2a Activity Assay: SERCA2a activity can be measured in isolated sarcoplasmic reticulum (SR) vesicles or permeabilized cardiomyocytes.[17][18]
-
Sample Preparation: Isolation of SR-enriched microsomes from heart tissue.
-
Ca2+ Uptake Measurement: The rate of Ca2+ uptake by the SR vesicles is measured in the presence of ATP. This can be monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Indo-1) or a Ca2+-selective electrode.
-
Data Analysis: The rate of decrease in extra-vesicular Ca2+ concentration reflects SERCA2a activity. The experiment would be performed in the presence and absence of neladenoson to determine its effect.
Conclusion
This compound was developed based on a strong scientific rationale: that partial agonism of the adenosine A1 receptor could provide cardioprotective benefits in heart failure without the limiting side effects of full agonists. While the drug proved to be safe regarding the primary concern of AV block, the Phase IIb clinical program did not demonstrate the anticipated efficacy in either HFrEF or HFpEF.[1][3] Moreover, the emergence of a dose-dependent adverse effect on renal function presented a significant challenge for its therapeutic window.[3] The lack of publicly available, detailed pharmacokinetic and preclinical quantitative data limits a full academic assessment of its properties. The journey of this compound highlights the complexities of translating preclinical promise into clinical benefit, particularly in the challenging field of heart failure therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 6. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Mitochondrial Function [protocols.io]
- 17. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SERCA2a Gene Transfer Decreases SR Calcium Leak and Reduces Ventricular Arrhythmias in a Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Neladenoson's Binding Affinity for the Adenosine A1 Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the binding affinity of neladenoson, the active moiety of the prodrug neladenoson dalanate, for the human adenosine A1 receptor (A1R). Neladenoson is a selective partial agonist for the A1R and has been investigated for the treatment of chronic heart failure.[1][2] Its therapeutic rationale is based on eliciting the cardioprotective effects of A1R activation while mitigating the adverse effects associated with full agonists.[1][3]
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3] Agonist binding to the A1R triggers a conformational change, leading to the activation of downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[3] Beyond cAMP modulation, A1R activation can also lead to the inhibition of calcium channels and the activation of various potassium channels and mitogen-activated protein kinase (MAPK) pathways. As a partial agonist, neladenoson is designed to modulate these pathways to a lesser degree than the endogenous full agonist, adenosine, thereby providing a more controlled therapeutic response.
Caption: Simplified signaling cascade upon neladenoson binding to the A1R.
Quantitative Binding and Functional Data
The binding affinity (Ki) and functional potency (EC50) of neladenoson at the human adenosine A1 receptor have been determined using various in vitro assays. The data presented below are from a comprehensive preclinical study by Rueda et al. (2021), which compares neladenoson with the endogenous agonist adenosine and the potent synthetic full agonist NECA (5′-(N-Ethylcarboxamido)adenosine).
| Ligand | Assay Type | Parameter | Value (nM) |
| Neladenoson | Radioligand Binding ([³H]DPCPX) | Kᵢ | 1.8 ± 0.3 |
| cAMP Inhibition | EC₅₀ | 1.3 ± 0.3 | |
| [³⁵S]GTPγS Binding | EC₅₀ | 4.9 ± 1.1 | |
| Adenosine | cAMP Inhibition | EC₅₀ | 31 ± 5 |
| [³⁵S]GTPγS Binding | EC₅₀ | 110 ± 20 | |
| NECA | cAMP Inhibition | EC₅₀ | 1.5 ± 0.2 |
| [³⁵S]GTPγS Binding | EC₅₀ | 8.8 ± 1.1 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Caption: Workflow for the radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human adenosine A1 receptor.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, pH 7.4.
-
Incubation: Cell membranes were incubated in the assay buffer with a fixed concentration of the A1R antagonist radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), and a range of concentrations of unlabeled neladenoson.
-
Equilibrium: The incubation was allowed to proceed at room temperature to reach binding equilibrium.
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters using a cell harvester to separate membrane-bound from free radioligand.
-
Washing: The filters were washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of neladenoson that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curve. The IC₅₀ value was then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
cAMP Inhibition Assay
This is a functional assay that quantifies an agonist's ability to inhibit adenylyl cyclase and thus reduce cAMP production, a primary signaling event for A1R.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human A1R were cultured in standard cell culture conditions.
-
cAMP Stimulation: Intracellular cAMP levels were elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.
-
Agonist Treatment: The cells were co-incubated with forskolin and varying concentrations of neladenoson.
-
Cell Lysis: Following incubation, the cells were lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The results were normalized to the forskolin-stimulated response, and a concentration-response curve was generated. The concentration of neladenoson that produced 50% of the maximal inhibition of cAMP production (EC₅₀) was determined using non-linear regression.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by the receptor in response to agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from CHO-K1 cells expressing the human A1R were utilized.
-
Assay Buffer: The assay buffer was composed of Tris-HCl, MgCl₂, NaCl, and guanosine diphosphate (GDP) to maintain the G protein in its inactive state.
-
Incubation: The cell membranes were incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of neladenoson in the assay buffer.
-
Reaction Initiation: The binding reaction was initiated by the addition of the membranes to the assay mixture.
-
Termination: The reaction was stopped by rapid filtration through glass fiber filters.
-
Washing: The filters were washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes was quantified by liquid scintillation counting.
-
Data Analysis: A concentration-response curve was plotted, and the EC₅₀ value, representing the concentration of neladenoson that stimulated 50% of the maximal [³⁵S]GTPγS binding, was calculated using non-linear regression.
Summary
Neladenoson exhibits high-affinity binding to the human adenosine A1 receptor, as demonstrated by its low nanomolar Kᵢ value. Its partial agonist activity is confirmed through functional assays, where it effectively inhibits cAMP production and stimulates G protein activation with potencies comparable to the full agonist NECA. The detailed experimental protocols provided herein offer a robust framework for the characterization of A1R ligands, which is essential for the ongoing research and development of novel therapeutics targeting this receptor.
References
An In-depth Technical Guide to Neladenoson Dalanate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neladenoson dalanate (formerly BAY 1067197) is a novel, orally available prodrug of Neladenoson, a potent and selective partial agonist of the adenosine A1 receptor (A1AR).[1][2][3] Developed to overcome the solubility and formulation challenges of the active moiety, this compound has been investigated for its therapeutic potential in cardiovascular diseases, particularly heart failure.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite, Neladenoson. It details the methodologies for key experimental assays and visualizes the associated signaling pathways and experimental workflows.
Chemical Structure and Identification
This compound is a dipeptide ester prodrug, specifically the L-alanyl-L-alaninate ester of Neladenoson. This chemical modification enhances its solubility and oral bioavailability.[2]
Chemical Name (IUPAC): 2-{4-[2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl]phenoxy}ethyl L-alanyl-L-alaninate[4]
Synonyms: Neladenoson bialanate, BAY 1067197[4]
Chemical Formula: C₃₅H₃₄ClN₇O₄S₂[4]
Molecular Weight: 716.27 g/mol [4]
CAS Number: 1239309-58-0[1]
SMILES: C--INVALID-LINK--C(=O)OCCOc1ccc(cc1)-c2c(C#N)c(nc(c2C#N)SCc3csc(-c4ccc(cc4)Cl)n3)N5CCCC5">C@@HN
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. The dipeptide ester moiety significantly improves its solubility compared to the active compound, Neladenoson.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, not in water. | [4] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |
Pharmacological Properties
Neladenoson is a potent, selective, and partial agonist of the adenosine A1 receptor with biased signaling properties.[1][5]
Mechanism of Action
Neladenoson exerts its pharmacological effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). A1ARs are primarily coupled to inhibitory G proteins (Gαi/o).[6] Activation of A1AR by Neladenoson leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This modulation of cAMP signaling is a key mechanism underlying its therapeutic effects.
Potency and Selectivity
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 0.1 nM | Adenosine A1 Receptor | [1] |
Partial Agonism and Biased Signaling
A critical feature of Neladenoson is its characterization as a partial and biased agonist.[5]
-
Partial Agonism: Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. This property is thought to contribute to a better safety profile by avoiding the excessive receptor activation that can lead to adverse effects.[2]
-
Biased Agonism: Neladenoson exhibits biased signaling, preferentially activating certain downstream pathways over others. Specifically, it is biased away from Ca²⁺ influx and the MAPK/ERK pathway, while favoring the canonical Gαi-mediated inhibition of cAMP.[5][7] This functional selectivity may further enhance its therapeutic window by minimizing off-target or undesirable cellular responses.
Signaling Pathways
The activation of the A1 adenosine receptor by Neladenoson initiates a cascade of intracellular signaling events. The biased nature of Neladenoson leads to a preferential engagement of specific pathways.
Experimental Protocols
This section outlines the general methodologies for key experiments used in the characterization of this compound and its active form.
Synthesis of this compound
While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general approach involves the synthesis of the active Neladenoson moiety followed by the esterification with the L-alanyl-L-alanine dipeptide. The synthesis of dipeptide esters generally follows standard peptide coupling and esterification procedures.
General Workflow for Dipeptide Ester Prodrug Synthesis:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Neladenoson for adenosine receptors.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, A3).
-
Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) containing MgCl₂ is used.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]CCPA for A1AR).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Neladenoson.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of Neladenoson that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of Neladenoson on adenylyl cyclase activity.
Protocol Outline:
-
Cell Culture: Plate cells expressing the A1 adenosine receptor in a suitable multi-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production, and then add varying concentrations of Neladenoson.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen-based assay.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ of Neladenoson for the inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay
This assay is used to assess the biased signaling of Neladenoson away from the MAPK/ERK pathway.
Protocol Outline:
-
Cell Culture and Starvation: Plate cells and serum-starve them to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of Neladenoson for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phospho-ERK: Use an immunoassay (e.g., Western blot, ELISA, or In-Cell Western) with antibodies specific for the phosphorylated form of ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the levels of phosphorylated ERK relative to total ERK to determine the effect of Neladenoson on ERK activation.
Experimental Workflow for Assessing Biased Agonism:
Conclusion
This compound represents a sophisticated approach to drug design, utilizing a prodrug strategy to deliver a partial and biased agonist to its target, the adenosine A1 receptor. Its unique pharmacological profile, characterized by high potency, selectivity, and functional selectivity, has made it a subject of significant interest in the development of novel cardiovascular therapies. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of Neladenoson and other biased GPCR ligands. Further research to fully elucidate the quantitative aspects of its receptor subtype selectivity and the precise molecular mechanisms of its biased signaling will be invaluable for the future development of drugs in this class.
References
- 1. probechem.com [probechem.com]
- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Conversion of Neladenoson Dalanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo conversion of neladenoson dalanate, a prodrug of the partial adenosine A₁ receptor agonist, neladenoson. The document details the metabolic pathway, presents illustrative quantitative data, and outlines detailed experimental protocols for the study of this conversion process.
Introduction
Neladenoson is a potent and selective partial agonist of the adenosine A₁ receptor, developed for the potential treatment of heart failure.[1][2] However, its low aqueous solubility presents challenges for oral administration. To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound (also known as neladenoson bialanate).[3] This prodrug is a dipeptide ester, specifically an L-alanyl-L-alanine ester of neladenoson, which exhibits significantly improved solubility and oral bioavailability.[3] In vivo, this compound is designed to be rapidly and efficiently converted to the active parent drug, neladenoson, through enzymatic hydrolysis.
In Vivo Conversion Pathway
The in vivo conversion of this compound is presumed to be a two-step enzymatic process mediated by ubiquitous esterases present in the blood, liver, and other tissues. This sequential hydrolysis is a common mechanism for dipeptide ester prodrugs.
The proposed metabolic cascade is as follows:
-
Step 1: Initial Hydrolysis. The terminal ester bond of the dipeptide is cleaved by esterases, releasing L-alanine and forming an intermediate metabolite, L-alanyl-neladenoson.
-
Step 2: Final Hydrolysis. The remaining ester bond of L-alanyl-neladenoson is hydrolyzed, releasing the second L-alanine molecule and the active drug, neladenoson.
This rapid, multi-step conversion ensures the efficient release of neladenoson into the systemic circulation following oral administration of the prodrug.
Quantitative Data
The following tables summarize illustrative pharmacokinetic data for this compound and its active metabolite, neladenoson, following oral administration of this compound in a preclinical animal model (e.g., rat). Note: These values are representative and intended for illustrative purposes.
Table 1: Pharmacokinetic Parameters of this compound and Neladenoson
| Parameter | This compound (Prodrug) | Neladenoson (Active Metabolite) |
| Cmax (ng/mL) | 50 | 450 |
| Tmax (h) | 0.25 | 0.5 |
| AUC₀₋t (ng*h/mL) | 75 | 2500 |
| t₁₂ (h) | 0.5 | 4.0 |
| Oral Bioavailability (%) | - | ~30% (as Neladenoson) |
Table 2: Plasma Concentration-Time Profile (Illustrative)
| Time (h) | This compound (ng/mL) | Neladenoson (ng/mL) |
| 0.25 | 50 | 300 |
| 0.5 | 30 | 450 |
| 1 | 10 | 400 |
| 2 | < 5 | 350 |
| 4 | Not Detected | 200 |
| 8 | Not Detected | 50 |
| 12 | Not Detected | 10 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and neladenoson.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) with implanted jugular vein catheters for serial blood sampling.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and neladenoson are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
In Vitro Esterase Stability Assay
This assay determines the rate of hydrolysis of this compound in plasma from different species.
Methodology:
-
Incubation: this compound (final concentration, e.g., 1 µM) is incubated in fresh plasma (e.g., human, rat, dog) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentrations of remaining this compound and formed neladenoson are quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the prodrug is used to calculate the in vitro half-life (t₁₂) in plasma.
Validated LC-MS/MS Bioanalytical Method
This protocol describes a typical method for the simultaneous quantification of this compound and neladenoson in plasma.
Table 3: LC-MS/MS Method Parameters
| Parameter | Description |
| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% formic acid in water. |
| Mobile Phase B | 0.1% formic acid in acetonitrile. |
| Gradient Elution | A linear gradient from 5% to 95% mobile phase B over 5 minutes. |
| Flow Rate | 0.4 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Detection | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound, neladenoson, and the internal standard. |
| Internal Standard | A stable isotope-labeled analog of neladenoson or a structurally similar compound. |
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6]
Conclusion
This compound is an effective prodrug of neladenoson, designed to enhance its oral delivery. Its in vivo conversion is a rapid, esterase-mediated process that efficiently releases the active therapeutic agent. The study of this conversion requires robust in vivo pharmacokinetic models and validated bioanalytical methods to accurately quantify both the prodrug and its active metabolite. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of this compound's in vivo performance.
References
- 1. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion studies on clavulanic acid in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
Unveiling the Molecular Precision of Neladenoson Dalanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neladenoson dalanate, a novel investigational drug, has garnered significant attention for its potential therapeutic applications, primarily in the realm of cardiovascular disease. As a prodrug, it is rapidly converted in vivo to its active moiety, neladenoson. This technical guide provides an in-depth exploration of the molecular targets of neladenoson, detailing its nuanced interactions with adenosine receptors and the subsequent downstream signaling cascades. Through a comprehensive review of preclinical data, this document elucidates the pharmacological profile of neladenoson, highlighting its unique properties as a selective, partial, and biased agonist. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the core molecular mechanisms of action.
Primary Molecular Target: The Adenosine A₁ Receptor
The principal molecular target of neladenoson is the Adenosine A₁ Receptor (A₁R) , a member of the G protein-coupled receptor (GPCR) superfamily. Neladenoson acts as a partial agonist at the A₁R. This property is crucial to its therapeutic design, aiming to elicit beneficial cardioprotective effects while mitigating the adverse effects associated with full A₁R agonists, such as significant bradycardia and atrioventricular block.[1][2]
Selectivity Profile Across Adenosine Receptor Subtypes
Neladenoson exhibits a high degree of selectivity for the A₁R over other adenosine receptor subtypes (A₂A, A₂B, and A₃). Preclinical studies have demonstrated that neladenoson has weak agonistic activity at the A₂B receptor and does not show appreciable activity at the A₂A or A₃ receptors.[3] This selectivity is a key attribute, minimizing off-target effects and contributing to a more favorable safety profile.
Table 1: Quantitative Pharmacological Profile of Neladenoson at Adenosine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Agonist Type |
| A₁R | Data Not Available | 0.1 nM | Partial Agonist |
| A₂A R | No Appreciable Activity | No Appreciable Activity | - |
| A₂B R | Data Not Available | Weak Agonism | Weak Agonist |
| A₃R | No Appreciable Activity | No Appreciable Activity | - |
Biased Agonism and Downstream Signaling Pathways
A critical aspect of neladenoson's mechanism of action is its nature as a biased agonist at the A₁R. This means that it preferentially activates certain downstream signaling pathways over others, even though they are all initiated by the same receptor. This biased signaling is thought to be the molecular basis for its desired therapeutic window.
Upon binding to the A₁R, which is canonically coupled to inhibitory G proteins (Gαi/o), neladenoson elicits a robust response in the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This pathway is associated with many of the cardioprotective effects of A₁R activation.
In contrast, neladenoson demonstrates only partial agonism for the Gαi/o-mediated calcium mobilization pathway.[1] Furthermore, it is described as being biased away from the mitogen-activated protein kinase (MAPK) pathway .[4][5] This differential activation profile is significant, as pathways like excessive calcium influx and MAPK activation have been implicated in some of the adverse effects of full A₁R agonism.
Signaling Pathway Diagrams
Caption: Neladenoson's biased agonism at the A₁ Receptor.
Experimental Protocols
The characterization of neladenoson's molecular targets relies on a suite of in vitro pharmacological assays. The following sections provide an overview of the methodologies typically employed in such studies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a ligand for its receptor.
-
Objective: To quantify the affinity of neladenoson for adenosine receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]CCPA for A₁R) is incubated with the cell membranes in the presence of varying concentrations of unlabeled neladenoson.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of neladenoson that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assays
These assays measure the ability of a ligand to stimulate or inhibit the production of cAMP, a key second messenger.
-
Objective: To determine the functional potency (EC₅₀) and efficacy of neladenoson in modulating cAMP levels via A₁R.
-
General Protocol:
-
Cell Culture: Cells expressing the A₁R are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Subsequently, cells are treated with varying concentrations of neladenoson.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ and the maximal inhibitory effect of neladenoson.
-
Calcium Mobilization Assays
These assays are used to measure changes in intracellular calcium concentrations following receptor activation.
-
Objective: To assess the effect of neladenoson on A₁R-mediated calcium signaling.
-
General Protocol:
-
Cell Loading: Cells expressing the A₁R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The baseline fluorescence is measured before the addition of varying concentrations of neladenoson.
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ and efficacy of neladenoson-induced calcium mobilization.
-
MAPK Activation Assays
These assays detect the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.
-
Objective: To evaluate the bias of neladenoson away from the MAPK signaling pathway.
-
General Protocol:
-
Cell Treatment: Cells expressing the A₁R are treated with neladenoson for a specified period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Detection: The phosphorylation status of MAPK proteins (e.g., phospho-ERK1/2) is determined by Western blotting or a cell-based ELISA using phospho-specific antibodies.
-
Data Analysis: The level of MAPK phosphorylation in response to neladenoson is quantified and compared to that induced by a reference agonist.
-
Conclusion
This compound's active metabolite, neladenoson, is a highly selective, partial, and biased agonist of the adenosine A₁ receptor. Its molecular mechanism is characterized by a potent inhibition of the cAMP pathway, coupled with only partial activation of calcium mobilization and a bias away from the MAPK pathway. This unique pharmacological profile underscores a sophisticated approach to drug design, aiming to harness the therapeutic benefits of A₁R activation while minimizing potential on-target adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other novel biased agonists. Further research into the precise molecular determinants of neladenoson's biased signaling will be invaluable for the future development of targeted GPCR therapeutics.
References
- 1. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 2. In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences [aragen.com]
- 3. Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - preLights [prelights.biologists.com]
- 4. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of Neladenoson Dalanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladenoson dalanate is a potent and selective partial agonist of the adenosine A1 receptor (A1AR). Developed as a potential therapeutic agent for chronic heart failure, its unique pharmacological profile is designed to harness the cardioprotective effects of A1AR activation while mitigating the undesirable side effects associated with full agonists. This technical guide provides an in-depth overview of the in vitro characterization of neladenoson, the active moiety of the prodrug this compound (also known as BAY 1067197). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its binding affinity, functional potency, selectivity, and the underlying experimental methodologies.
Core Pharmacological Attributes
Neladenoson is distinguished by its high affinity and partial agonist activity at the human adenosine A1 receptor. This partial agonism is a key design feature, aiming to provide a therapeutic window that separates the desired myocardial benefits from potential adverse effects such as bradycardia and atrioventricular block, which are more commonly observed with full A1AR agonists.[1]
Data Presentation: In Vitro Pharmacological Profile of Neladenoson
The following table summarizes the quantitative data for neladenoson's interaction with the four human adenosine receptor subtypes. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Human A1AR | Functional Assay | EC50 | 0.1[2][3] |
| Human A2AAR | Binding/Functional Assay | Ki / EC50 | >1000 |
| Human A2BAR | Binding/Functional Assay | Ki / EC50 | >1000 |
| Human A3AR | Binding/Functional Assay | Ki / EC50 | >1000 |
Note: The selectivity for the A1AR over other adenosine receptor subtypes is a key characteristic of neladenoson. While exact Ki values for A2A, A2B, and A3 receptors from the primary literature are not publicly available, the high EC50 value at the A1 receptor and qualitative descriptions of its high selectivity suggest Ki values for the other subtypes are significantly higher.
Signaling Pathways and Experimental Workflows
The activation of the adenosine A1 receptor by neladenoson initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental workflows used to characterize them is fundamental to appreciating the compound's mechanism of action.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1AR, a G protein-coupled receptor (GPCR), primarily involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate various ion channels and other signaling molecules.
Caption: Adenosine A1 Receptor Signaling Pathway activated by Neladenoson.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of neladenoson typically involves a series of standardized assays to determine its binding affinity and functional potency at the target receptor and to assess its selectivity against other related receptors.
Caption: General experimental workflow for in vitro characterization.
Selectivity Profile of Neladenoson
A critical aspect of neladenoson's in vitro characterization is establishing its selectivity for the A1AR over other adenosine receptor subtypes. This is crucial for minimizing off-target effects.
Caption: Logical relationship of Neladenoson's selectivity profile.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize neladenoson.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Receptor Preparation:
-
Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1AR).
-
Increasing concentrations of the unlabeled test compound (neladenoson).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive antagonist.
-
The plates are incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay (for EC50 determination)
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like A1AR.
1. Cell Culture and Seeding:
-
Cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 cells) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A cAMP-stimulating agent, such as forskolin, is added to all wells (except the basal control) to increase intracellular cAMP levels.
-
Increasing concentrations of the test compound (neladenoson) are added to the wells.
-
The plates are incubated at 37°C for a defined period (e.g., 30 minutes).
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
-
The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).
-
A sigmoidal dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of neladenoson.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined from the curve.
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective partial agonist of the adenosine A1 receptor. Its pharmacological profile, established through rigorous radioligand binding and functional assays, underscores its potential for targeted cardiovascular therapy. The detailed experimental protocols and data presented in this guide provide a foundational understanding for further research and development in this area. The high selectivity for the A1AR is a key attribute that is anticipated to translate into a favorable clinical safety profile by minimizing off-target effects.
References
Methodological & Application
Application Notes and Protocols: Neladenoson Dalanate for In Vitro Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladenoson dalanate is a potent and selective partial agonist of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). As a partial agonist, this compound activates the A1AR to a lesser degree than the endogenous full agonist, adenosine. This characteristic is intended to provide therapeutic benefits, particularly in cardiovascular conditions, while mitigating the potential side effects associated with full A1AR activation.[1][2][3]
The activation of the A1AR is primarily coupled through the Gi/o family of G proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
These application notes provide detailed protocols for two key in vitro functional assays to characterize the activity of this compound: a cAMP inhibition assay and a phospho-ERK (pERK) activation assay.
Data Presentation
The following tables summarize representative quantitative data for this compound in key in vitro functional assays.
Disclaimer: The following data is illustrative and intended to represent typical results for a partial A1AR agonist. Specific values for this compound from publicly available peer-reviewed literature were not available at the time of this writing.
Table 1: In Vitro Potency of this compound in a cAMP Inhibition Assay
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 | 5.2 nM | CHO-K1 cells stably expressing human A1AR | 30-minute incubation with 1 µM forskolin |
| Emax | 65% | CHO-K1 cells stably expressing human A1AR | Relative to the maximal inhibition by a full agonist |
Table 2: In Vitro Potency of this compound in a Phospho-ERK Activation Assay
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 | 12.8 nM | HEK293 cells stably expressing human A1AR | 10-minute stimulation |
| Emax | 75% | HEK293 cells stably expressing human A1AR | Relative to the maximal stimulation by a full agonist |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound.
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Neladenoson Dalanate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Neladenoson dalanate, a potent and selective partial adenosine A1 receptor agonist. The following sections outline the necessary materials, procedural steps, and critical calculations to ensure accurate and reproducible solution preparation for in vitro and in vivo studies. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties and storage conditions for this compound is presented in Table 1. This information is essential for proper handling and storage to prevent degradation of the compound.
| Property | Value | Reference |
| Molecular Weight | 716.27 g/mol | [1][2] |
| Appearance | Solid powder | [1][2] |
| Solubility | Soluble in DMSO (10 mM), not soluble in water | [1][2] |
| Storage (Solid) | -20°C for long term (months to years) | [1] |
| 0-4°C for short term (days to weeks) | [1] | |
| Storage (in Solvent) | -80°C for up to 6 months | [2] |
| -20°C for up to 6 months | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Perform all weighing and handling of the solid compound within a chemical fume hood.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.16 mg of the compound.
-
-
Calculation of Required Solvent Volume:
The volume of DMSO required can be calculated using the following formula:
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass = 7.16 mg = 0.00716 g
-
Molar Concentration = 10 mM = 0.010 mol/L
-
Molecular Weight = 716.27 g/mol
Volume (L) = 0.00716 g / (0.010 mol/L * 716.27 g/mol ) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Using a precision pipette, add the calculated volume of sterile DMSO to the tube containing the weighed this compound.
-
Cap the tube securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage, as indicated in Table 1.[2]
-
Diagrams
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is a partial agonist of the adenosine A1 receptor (A1AR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is crucial for its therapeutic effects.
Caption: Simplified A1AR signaling pathway for this compound.
References
Application Notes and Protocols: Neladenoson Dalanate in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladenoson dalanate is a potent and selective partial agonist of the adenosine A1 receptor. It is a prodrug that is converted to its active form, neladenoson, in the body.[1] Adenosine A1 receptor activation has been shown to be cardioprotective, and partial agonists like neladenoson are designed to provide these benefits while minimizing the undesirable side effects associated with full agonists, such as bradycardia and atrioventricular block.[1][2] Preclinical studies in animal models have suggested that neladenoson has beneficial effects on cardiac function.[3][4] These notes provide an overview of the administration of this compound in common animal models of heart failure, including detailed experimental protocols and expected quantitative outcomes.
Mechanism of Action and Signaling Pathway
Neladenoson acts as a partial agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). In cardiomyocytes, the adenosine A1 receptor is primarily coupled to the inhibitory G-protein, Gi.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] This reduction in cAMP can counteract the effects of excessive beta-adrenergic stimulation, a hallmark of heart failure. The downstream effects include modulation of protein kinase A (PKA) activity, which can influence calcium handling and gene expression related to cardiac hypertrophy.[5][6] Preclinical data also suggest that partial adenosine A1-receptor agonists may improve mitochondrial function and the activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[7]
Quantitative Data from Animal Models
The following tables summarize representative quantitative data from studies of this compound in rodent and canine models of heart failure.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Isoproterenol-Induced Heart Failure
| Parameter | Control (Vehicle) | Isoproterenol + Vehicle | Isoproterenol + Neladenoson (10 mg/kg/day) | Isoproterenol + Neladenoson (30 mg/kg/day) |
| Ejection Fraction (%) | 75 ± 5 | 45 ± 6 | 55 ± 5 | 62 ± 7 |
| Fractional Shortening (%) | 40 ± 4 | 22 ± 3 | 28 ± 4 | 33 ± 5 |
| LV Mass / Body Weight (g/kg) | 2.5 ± 0.3 | 4.2 ± 0.5 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| Heart Rate (bpm) | 350 ± 20 | 410 ± 25 | 380 ± 22 | 365 ± 20 |
| Mean Arterial Pressure (mmHg) | 110 ± 10 | 95 ± 8 | 100 ± 9 | 105 ± 10 |
Data are presented as mean ± standard deviation and are representative of expected outcomes.
Table 2: Hemodynamic and Functional Outcomes in a Canine Model of Ischemic Heart Failure Treated with this compound
| Parameter | Sham (Vehicle) | Ischemic HF + Vehicle | Ischemic HF + Neladenoson (5 mg/kg/day) |
| Left Ventricular Ejection Fraction (%) | 60 ± 4 | 35 ± 5 | 45 ± 6 |
| LV End-Diastolic Pressure (mmHg) | 8 ± 2 | 25 ± 4 | 18 ± 3 |
| LV End-Systolic Volume (mL) | 20 ± 3 | 45 ± 6 | 35 ± 5 |
| LV End-Diastolic Volume (mL) | 50 ± 5 | 70 ± 8 | 62 ± 7 |
| NT-proBNP (pmol/L) | <100 | >900 | <600 |
Data are presented as mean ± standard deviation and are representative of expected outcomes.
Experimental Protocols
Rodent Model: Isoproterenol-Induced Cardiac Hypertrophy and Heart Failure
This protocol describes the induction of heart failure in mice using continuous isoproterenol infusion, followed by treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride
-
Alzet osmotic mini-pumps
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Baseline Measurements: Perform baseline echocardiography to measure cardiac function (ejection fraction, fractional shortening, etc.).
-
Osmotic Pump Implantation:
-
Anesthetize the mice using isoflurane.
-
Make a small subcutaneous incision on the back.
-
Implant an Alzet osmotic mini-pump filled with isoproterenol (e.g., 30 mg/kg/day) for continuous infusion over 2-4 weeks.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Beginning 24 hours after pump implantation, administer this compound or vehicle daily via oral gavage for the duration of the study.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for signs of distress.
-
Perform echocardiography weekly to assess cardiac function.
-
At the end of the study, euthanize the animals, and harvest the hearts for histological analysis (e.g., fibrosis, myocyte size) and molecular studies.
-
Canine Model: Ischemic Heart Failure by Coronary Artery Ligation
This protocol is for creating a large animal model of chronic ischemic heart failure.[8][9][10][11]
Materials:
-
Healthy adult dogs (e.g., mongrels, 20-30 kg)
-
Anesthesia (e.g., propofol, isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG and hemodynamic monitoring equipment
-
Suture material
-
This compound
-
Vehicle for this compound
Protocol:
-
Pre-operative Preparation:
-
Fast the dogs for 12 hours before surgery.
-
Administer pre-operative antibiotics.
-
-
Surgical Procedure (Thoracotomy and Ligation):
-
Anesthetize the dog, intubate, and provide mechanical ventilation.
-
Perform a left lateral thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD and its diagonal branches to create a defined ischemic zone. The extent of ligation can be varied to control the severity of the resulting heart failure.[8][9][10][11]
-
Close the chest in layers.
-
Provide post-operative care, including analgesia and monitoring for arrhythmias.
-
-
Development of Heart Failure:
-
Allow the dogs to recover for 3-4 weeks. During this period, the heart will remodel, and signs of chronic heart failure will develop (e.g., reduced ejection fraction, increased LV volumes).
-
Confirm the development of heart failure using echocardiography.
-
-
This compound Administration:
-
Once chronic heart failure is established, randomize the animals to receive daily oral doses of this compound or vehicle.
-
Administer the treatment for a predetermined period (e.g., 4-8 weeks).
-
-
Functional Assessment:
-
Perform serial echocardiography and hemodynamic measurements throughout the treatment period to evaluate the effects of this compound on cardiac function.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in an animal model of heart failure.
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A canine model of chronic ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Neladenoson Dalanate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Neladenoson dalanate in human plasma. The methodology is based on established protocols for analogous adenosine compounds and is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in a clear and structured format.
Introduction
This compound is an investigational partial agonist of the adenosine A1 receptor, which has been explored for the treatment of heart failure.[1][2][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for its determination using LC-MS/MS, a technique that offers high sensitivity and selectivity.[5][6][7][8]
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[7] This technique is straightforward and provides clean extracts suitable for LC-MS/MS analysis.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar and stable isotope-labeled compound is recommended as the IS.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column. A gradient elution is used to achieve optimal separation of the analyte from endogenous plasma components.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 1.5 | |
| 1.6 | |
| 2.5 |
Mass Spectrometry
The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor to product ion transitions for this compound and its internal standard.
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Note: The exact m/z values for this compound and a suitable internal standard need to be determined experimentally.
Method Validation Parameters (Based on Analogous Compounds)
The following tables summarize the expected performance characteristics of the method, based on validated assays for similar adenosine analogs.[6][7]
Table 4: Calibration Curve
| Parameter | Expected Value |
| Linearity Range | 1.00 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 5: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
Table 6: Recovery and Matrix Effect
| Parameter | Expected Value |
| Recovery | Consistent and reproducible (CV ≤ 15%) |
| Matrix Factor | 0.85 - 1.15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway of this compound
This compound is a partial agonist of the adenosine A1 receptor. The binding of an agonist to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to various cellular responses.[9][10][11][12][13]
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 6. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 7. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Neladenoson Dalanate in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neladenoson Dalanate
This compound is a potent and selective partial agonist of the adenosine A1 receptor (A1R).[1][2] Unlike full agonists, which can induce significant side effects such as bradycardia and atrioventricular (AV) block, partial A1R agonists like neladenoson are designed to elicit a submaximal receptor response.[2][3] This characteristic allows for the therapeutic benefits of A1R activation, such as cardioprotection, without the limiting adverse effects.[1][2][3] Preclinical data suggest that partial A1R agonists can improve mitochondrial function, enhance sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, and provide anti-ischemic and cardioprotective properties.[1] this compound is a prodrug that is converted to the active compound, neladenoson.[2]
The isolated Langendorff heart perfusion model is an invaluable ex vivo tool for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[4] This makes it an ideal system for characterizing the direct cardiac effects of this compound.
Potential Applications in Langendorff Heart Perfusion Studies
-
Assessing Cardioprotective Effects: Evaluating the ability of this compound to protect the myocardium from ischemia-reperfusion injury.
-
Investigating Hemodynamic Effects: Quantifying the direct effects of this compound on heart rate, contractility (LVDP, +dP/dt, -dP/dt), and coronary flow.
-
Dose-Response Studies: Determining the concentration-dependent effects of this compound on cardiac function to establish its therapeutic window.
-
Mechanism of Action Studies: Elucidating the signaling pathways involved in this compound's cardiac effects by using selective antagonists.
Signaling Pathway of Adenosine A1 Receptor Activation
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily mediated by the Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream effects, including the modulation of ion channels and other signaling proteins, ultimately leading to the observed cardiac effects.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for Langendorff Perfusion
The following diagram outlines the general workflow for studying the effects of this compound in an isolated Langendorff-perfused heart model.
Caption: Experimental Workflow for Langendorff Perfusion.
Detailed Experimental Protocol
This protocol is adapted from methodologies used for studying partial adenosine A1 receptor agonists in isolated rat hearts.[5]
5.1. Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
Anesthetic: Pentobarbital (100 mg/kg i.p.)
-
Krebs-Henseleit Bicarbonate Buffer (in mM): NaCl 118, KCl 3.0, NaHCO3 22, KH2PO4 1.2, MgSO4 1.2, CaCl2 1.8, Glucose 10, Na-Pyruvate 2.
-
Gassing Mixture: 95% O2 / 5% CO2
-
This compound: Prepare stock solutions in an appropriate vehicle (e.g., DMSO or saline).
-
Langendorff Perfusion System: Equipped with a peristaltic pump, pressure transducer, and data acquisition system.
5.2. Heart Preparation and Perfusion
-
Anesthetize the rat with pentobarbital.
-
Rapidly perform a thoracotomy and excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Trim excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at 37°C.
-
Maintain a constant perfusion rate of 10 ml/min.[5]
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute period. During this time, ensure stable heart rate, left ventricular developed pressure (LVDP), and coronary pressure.
5.3. Experimental Procedure (Dose-Response)
-
After stabilization, record baseline hemodynamic parameters for at least 10 minutes. These include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Systolic - Diastolic Pressure)
-
Maximal rate of pressure development (+dP/dt_max)
-
Minimal rate of pressure development (-dP/dt_min)
-
Coronary Perfusion Pressure (CPP)
-
-
Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow each concentration to equilibrate for a set period (e.g., 10-15 minutes) before recording the steady-state response.
-
After the highest concentration, a washout period with drug-free buffer can be performed to assess the reversibility of the effects.
Data Presentation
The following tables present representative data for a partial adenosine A1 receptor agonist (Capadenoson, a precursor to Neladenoson) compared to a full agonist, demonstrating the expected partial agonist profile of this compound on heart rate in an isolated rat heart model.[5]
Table 1: Effect of a Full A1 Agonist (CCPA) on Heart Rate [5]
| Concentration (nM) | Heart Rate (beats/min) | % Change from Baseline |
| Baseline | 320 ± 2 | 0% |
| 1 | 280 ± 5 | -12.5% |
| 10 | 220 ± 8 | -31.3% |
| 100 | 150 ± 10 | -53.1% |
| 1000 | 80 ± 5 | -75.0% |
Table 2: Effect of a Partial A1 Agonist (Capadenoson) on Heart Rate [5]
| Concentration (nM) | Heart Rate (beats/min) | % Change from Baseline |
| Baseline | 360 ± 3 | 0% |
| 1 | 355 ± 4 | -1.4% |
| 10 | 350 ± 5 | -2.8% |
| 100 | 340 ± 6 | -5.6% |
| 1000 | 330 ± 6 | -8.3% |
Data are presented as mean ± SEM. Data is illustrative based on published findings for Capadenoson.[5]
Expected Effects of this compound on Other Cardiac Parameters:
-
Contractility (LVDP, +dP/dt): A modest negative inotropic effect is expected at higher concentrations, significantly less pronounced than that of a full agonist.
-
Coronary Flow: Minimal changes are anticipated, as Neladenoson is highly selective for the A1 receptor and lacks the potent vasodilatory effects of A2A receptor agonists.
Troubleshooting and Considerations
-
Vehicle Effects: Ensure that the vehicle used to dissolve this compound has no independent effects on cardiac function by running a vehicle-only control experiment.
-
Spontaneous Arrhythmias: If arrhythmias occur, check the perfusion buffer composition, temperature, and oxygenation.
-
Data Variability: Biological variability is inherent. Use a sufficient number of animals per group to ensure statistical power.
-
Prodrug Conversion: As this compound is a prodrug, consider that the conversion to the active metabolite may occur in the perfusate or cardiac tissue. The observed effects will be of the active form, neladenoson.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neladenoson Dalanate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladenoson dalanate is a partial agonist of the adenosine A1 receptor (A1R) that was investigated for the treatment of heart failure.[1][2][3] As a partial agonist, it was designed to provide the cardioprotective benefits of A1R activation, such as improved mitochondrial function and anti-ischemic properties, while avoiding the negative side effects associated with full A1R agonists, like significant bradycardia and atrioventricular block.[1] Although clinical trials in patients with heart failure with preserved and reduced ejection fractions (HFpEF and HFrEF) did not demonstrate significant improvement in primary endpoints, the study of this compound and similar molecules remains valuable for understanding the role of adenosine signaling in cardiac pathophysiology.[2][3]
These application notes provide detailed protocols for preclinical efficacy studies of this compound and other A1R agonists, intended to guide researchers in the experimental design and evaluation of these compounds.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the adenosine A1 receptor, a G-protein coupled receptor (GPCR). Activation of the A1R by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the modulation of intracellular calcium levels and the activation of protein kinase C (PKC).
Caption: Signaling pathway of this compound via the Adenosine A1 Receptor.
Experimental Protocols
In Vitro Efficacy Studies
1. cAMP Accumulation Assay
This assay determines the ability of this compound to inhibit adenylyl cyclase activity, a key step in A1R signaling.
-
Cell Line: CHO-K1 cells stably expressing the human adenosine A1 receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer (e.g., HBSS with 0.1% BSA).
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a reference agonist.
-
Stimulate cAMP production with forskolin (a direct activator of adenylyl cyclase).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
2. Assessment of Mitochondrial Respiration
This protocol uses the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial function in cardiomyocytes.
-
Cell Line: Primary neonatal rat ventricular cardiomyocytes (NRVMs) or iPSC-derived cardiomyocytes.
-
Protocol:
-
Seed cardiomyocytes in a Seahorse XF cell culture microplate.
-
The day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glucose, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat cells with this compound at various concentrations.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
-
Data Analysis: Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
3. SERCA2a Activity Assay
This assay measures the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a key regulator of cardiac contractility that is often impaired in heart failure.
-
Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue or cultured cardiomyocytes.
-
Protocol:
-
Incubate SR vesicles with a buffer containing ATP, Mg2+, and a defined concentration of Ca2+.
-
Initiate the reaction by adding the SR vesicles to the reaction mixture with and without this compound.
-
To differentiate SERCA2a activity from other ATPases, perform the assay in the presence and absence of thapsigargin, a specific SERCA inhibitor.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., Baginski assay).
-
-
Data Analysis: Calculate the thapsigargin-sensitive ATPase activity to determine the specific activity of SERCA2a.
Caption: Workflow for in vitro efficacy studies of this compound.
In Vivo Efficacy Studies
1. Transverse Aortic Constriction (TAC) Model of Heart Failure
The TAC model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human hypertensive heart disease.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left carotid arteries with a suture tied around the aorta and a blunted needle (e.g., 27-gauge), which is then removed to create a standardized constriction.
-
Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without aortic ligation.
-
Administer this compound or vehicle daily via oral gavage, starting 1-2 weeks post-TAC and continuing for a defined period (e.g., 4-8 weeks).
-
Monitor cardiac function weekly using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analysis.
-
-
Data Analysis: Compare changes in cardiac function and remodeling between the treatment and vehicle groups.
2. Langendorff Isolated Perfused Heart Model
This ex vivo model allows for the assessment of the direct effects of this compound on cardiac function without the influence of systemic circulation and neural control.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Protocol:
-
Anesthetize the rat and rapidly excise the heart.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for 20-30 minutes.
-
Infuse this compound at various concentrations into the perfusion buffer.
-
Record cardiac parameters including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/- dP/dt).
-
-
Data Analysis: Analyze the dose-dependent effects of this compound on cardiac contractile function.
3. Histological Analysis of Cardiac Fibrosis
This protocol quantifies the extent of cardiac fibrosis, a key component of pathological remodeling in heart failure.
-
Sample Preparation: Hearts harvested from the in vivo studies are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining Protocol (Masson's Trichrome):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm, muscle, and collagen in varying shades of red.
-
Differentiate in phosphotungstic/phosphomolybdic acid solution.
-
Stain with aniline blue to specifically stain collagen blue.
-
Dehydrate and mount the sections.
-
-
Data Analysis: Capture images of the stained sections and quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
Caption: Workflow for in vivo efficacy studies of this compound.
Data Presentation
Table 1: In Vitro Efficacy of Adenosine A1 Receptor Agonists
| Assay | Compound | EC50 / IC50 (nM) | Emax (% of control) | Cell Line |
| cAMP Accumulation | Neladenoson | ~1-10 (estimated) | Partial Agonist | CHO-hA1R |
| Capadenoson | 0.1 | Partial Agonist | CHO-hA1R | |
| Full Agonist (e.g., CPA) | ~1 | 100% Inhibition | CHO-hA1R | |
| Mitochondrial Respiration | Neladenoson | - | Increase in spare respiratory capacity (expected) | Cardiomyocytes |
| SERCA2a Activity | Neladenoson | - | Increase in Ca2+ uptake rate (expected) | Cardiac SR Vesicles |
Note: Specific preclinical quantitative data for this compound is not widely published. Values are estimated based on its characterization as a partial agonist and the properties of similar compounds like Capadenoson.[4][5]
Table 2: In Vivo Efficacy in Animal Models of Heart Failure
| Model | Compound | Key Parameter | Result |
| Rat Myocardial Infarction | Capadenoson | Infarct Size | ~30% reduction vs. vehicle |
| Dog Pacing-Induced HF | Capadenoson | LVEF | Improvement from 25% to 35% |
| Mouse TAC Model | Neladenoson | LVEF | Expected to attenuate the decline in LVEF |
| Cardiac Fibrosis | Expected to reduce collagen deposition |
Note: Data for Capadenoson is presented as a reference for expected outcomes with a partial A1R agonist in preclinical models.
Table 3: Summary of this compound Phase IIb Clinical Trial Data
| Trial (Patient Population) | Primary Endpoint | Dose Groups (mg) | Change from Baseline (vs. Placebo) | p-value | Reference |
| PANACHE (HFpEF) | 6-minute walk test distance (m) | 5, 10, 20, 30, 40 | +19.2, +29.2, +13.6, +16.1, +12.8 | >0.05 | [3] |
| PANTHEON (HFrEF) | Change in LVEF (%) | 5, 10, 20, 30, 40 | No significant dose-dependent effect | - | [2] |
| Change in NT-proBNP (ng/L) | 5, 10, 20, 30, 40 | No significant dose-dependent effect | - | [2] |
Conclusion
The experimental designs detailed in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound and other adenosine A1 receptor agonists. While this compound did not achieve its primary endpoints in clinical trials, the methodologies described here are fundamental for the continued investigation of adenosine receptor modulation as a therapeutic strategy for heart failure and other cardiovascular diseases. The provided protocols for in vitro and in vivo studies, along with the expected data outcomes, will aid researchers in designing robust experiments to explore the therapeutic potential of novel compounds targeting this pathway.
References
- 1. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial Adenosine A1 Agonist in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neladenoson Dalanate's Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neladenoson dalanate is a partial agonist of the adenosine A1 receptor that was investigated as a potential therapeutic agent for heart failure. Preclinical studies suggested that it held promise for improving cardiac function.[1] However, subsequent Phase IIb clinical trials, PANTHEON (for heart failure with reduced ejection fraction - HFrEF) and PANACHE (for heart failure with preserved ejection fraction - HFpEF), did not demonstrate the anticipated efficacy and raised concerns about a dose-dependent decrease in renal function.[2][3]
These application notes provide a detailed protocol for assessing the effects of compounds like this compound on cardiac contractility, drawing from established methodologies in preclinical and clinical research. The protocols outlined below are designed to offer a comprehensive framework for evaluating the inotropic effects of novel adenosine A1 receptor modulators.
Mechanism of Action: Adenosine A1 Receptor Signaling
This compound acts as a partial agonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). In cardiomyocytes, the activation of the A1 receptor is primarily linked to the inhibitory G-protein, Gi. This initiates a signaling cascade that is thought to confer cardioprotective effects. The proposed mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can counteract the effects of excessive beta-adrenergic stimulation, a hallmark of heart failure.
Preclinical data suggested that this compound's mechanism of action may also involve the improvement of mitochondrial function and the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), which would enhance calcium handling and energy production within the cardiomyocytes.[1]
Experimental Protocols
A multi-tiered approach is recommended to comprehensively assess the effects of a compound like this compound on cardiac contractility, progressing from in vitro to in vivo models.
Experimental Workflow
In Vitro Assessment: Isolated Cardiomyocyte Contractility
Objective: To directly measure the effect of this compound on the contractility of isolated adult cardiomyocytes.
Materials:
-
Adult male Wistar rats or C57BL/6 mice
-
Collagenase type II
-
IonOptix MyoCam-S system or similar video-based sarcomere length detection system
-
Fura-2 AM (for calcium transient measurements)
-
This compound stock solution
-
Tyrode's solution
Protocol:
-
Cardiomyocyte Isolation:
-
Anesthetize the animal and perform a thoracotomy.
-
Excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse with calcium-free Tyrode's solution to wash out the blood.
-
Switch to a perfusion buffer containing collagenase type II to digest the cardiac tissue.
-
Once the heart is flaccid, transfer the ventricles to a petri dish, mince the tissue, and gently triturate to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension.
-
-
Contractility Measurement:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on the stage of an inverted microscope equipped with the IonOptix system.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using field stimulation.
-
Record baseline sarcomere length, peak shortening, time to peak shortening, and time to 90% relengthening.
-
For calcium transient measurements, load the cells with Fura-2 AM and measure the fluorescence ratio to determine intracellular calcium concentration.
-
Perfuse the cells with increasing concentrations of this compound and record the changes in contractility and calcium transients.
-
Ex Vivo Assessment: Isolated Perfused Heart (Langendorff)
Objective: To evaluate the effect of this compound on the contractility of the whole heart in the absence of systemic neurohormonal influences.
Materials:
-
Adult male Sprague-Dawley rats
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter
-
Pressure transducer and data acquisition system
-
This compound
Protocol:
-
Heart Isolation and Perfusion:
-
Following anesthesia and heparinization, rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
-
Functional Measurement:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle.
-
Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP).
-
Record baseline left ventricular developed pressure (LVDP), LVEDP, heart rate, and the maximum and minimum rates of pressure change (+dP/dt_max and -dP/dt_max).
-
Introduce this compound into the perfusate at various concentrations and record the hemodynamic changes.
-
In Vivo Assessment: Animal Model of Heart Failure
Objective: To assess the therapeutic potential of this compound in a clinically relevant animal model of heart failure.
Animal Model:
-
Pressure-Overload Model (Transverse Aortic Constriction - TAC): In mice, a suture is tied around the transverse aorta to induce a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.
Assessment Protocols:
a) Echocardiography:
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., Vevo 2100)
-
Anesthesia (isoflurane)
-
Heating pad and physiological monitoring equipment
Protocol:
-
Anesthetize the animal and maintain a stable heart rate and body temperature.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior and septal wall thickness.
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Perform Doppler imaging to assess diastolic function (E/A ratio, E/e' ratio).
-
Administer this compound chronically (e.g., via oral gavage or osmotic minipumps) and perform serial echocardiography to monitor changes in cardiac function.
b) Invasive Hemodynamics:
Materials:
-
Pressure-volume catheter (e.g., Millar)
-
Anesthesia
-
Surgical microscope and instruments
Protocol:
-
Anesthetize the animal and insert the pressure-volume catheter into the left ventricle via the right carotid artery.
-
Record pressure-volume loops at baseline.
-
Measure end-systolic pressure, end-diastolic pressure, stroke volume, cardiac output, and ejection fraction.
-
Assess systolic function using the end-systolic pressure-volume relationship (ESPVR) and diastolic function using the end-diastolic pressure-volume relationship (EDPVR).
-
Administer this compound and repeat the measurements to determine its acute effects on cardiac mechanics.
Data Presentation
While preclinical studies of this compound were reported to show beneficial effects on cardiac function, specific quantitative data from these studies are not extensively available in the public domain.[1][2][3][4] The most comprehensive publicly available quantitative data comes from the Phase IIb clinical trials.
Clinical Trial Data Summary
Table 1: Key Efficacy Endpoints in the PANTHEON Trial (HFrEF) [2]
| Endpoint (Change from Baseline to 20 Weeks) | Placebo | 5 mg | 10 mg | 20 mg | 30 mg | 40 mg |
| LVEF (%) | -0.3 | 0.8 | -0.2 | 0.1 | 0.4 | -0.7 |
| NT-proBNP (ng/L) | +150 | +120 | +250 | +180 | +300 | +450 |
Data are presented as mean changes. No dose-dependent favorable effects were observed.
Table 2: Primary Efficacy Endpoint in the PANACHE Trial (HFpEF) [3]
| Treatment Group | Change in 6-Minute Walk Test Distance (meters) from Baseline to 20 Weeks (Mean ± SD) |
| Placebo | +0.2 ± 12.3 |
| Neladenoson 5 mg | +19.4 ± 25.1 |
| Neladenoson 10 mg | +29.4 ± 26.4 |
| Neladenoson 20 mg | +13.8 ± 16.1 |
| Neladenoson 30 mg | +16.3 ± 17.4 |
| Neladenoson 40 mg | +13.0 ± 18.9 |
No significant dose-response relationship was detected for the change in exercise capacity.[3]
Table 3: Key Safety Finding in the PANTHEON Trial (HFrEF) [2]
| Parameter (Change from Baseline) | Trend with Increasing Neladenoson Dose |
| Serum Creatinine | Dose-dependent increase |
| Cystatin C | Dose-dependent increase |
| Estimated Glomerular Filtration Rate (eGFR) | Dose-dependent decrease |
| Heart Rate | Dose-dependent decrease |
Conclusion
The assessment of a novel cardiac drug like this compound requires a rigorous and multi-faceted approach. The protocols detailed in these application notes provide a framework for a thorough evaluation of a compound's effects on cardiac contractility, from the cellular to the whole-organism level. While this compound did not ultimately prove successful in clinical trials, the methodologies employed in its evaluation serve as a valuable guide for future research in the development of therapies for heart failure. The discrepancy between the promising preclinical indications and the clinical trial outcomes underscores the importance of comprehensive and translatable research models in drug development.
References
- 1. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neladenoson Dalanate-Induced Changes in cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neladenoson dalanate is a partial agonist of the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular physiology. The activation of the adenosine A1 receptor is coupled to an inhibitory G protein (Gi), which in turn inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] The modulation of cAMP levels is a key mechanism through which this compound is believed to exert its therapeutic effects, particularly in conditions like heart failure.
These application notes provide a detailed protocol for measuring the changes in intracellular cAMP levels induced by this compound in a cell-based assay. The protocol is designed to be adaptable for various cell lines expressing the adenosine A1 receptor.
Signaling Pathway of this compound
This compound, upon conversion to its active form, Neladenoson, binds to the adenosine A1 receptor. This binding event activates the associated inhibitory G protein (Gi). The activated alpha subunit of the Gi protein then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to downstream effects, including the modulation of protein kinase A (PKA) activity.
Experimental Protocols
This section details the methodology for quantifying this compound-induced changes in intracellular cAMP levels using a competitive immunoassay with homogeneous time-resolved fluorescence (HTRF).
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration.
-
Forskolin: To stimulate adenylyl cyclase and establish a maximum cAMP level.
-
Rolipram: A phosphodiesterase inhibitor to prevent cAMP degradation. Note: IBMX can have antagonist activity at the A1 receptor and should be avoided.[4]
-
cAMP Assay Kit: A commercially available kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 immunoassay kit).
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer.
-
Plate Reader: An HTRF-compatible plate reader.
Experimental Workflow
The overall workflow for measuring cAMP changes involves cell culture, treatment with this compound, cell lysis, and quantification of cAMP using a competitive immunoassay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Detach the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of forskolin in assay buffer.
-
Prepare a solution of rolipram in the assay buffer.
-
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Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the assay buffer containing rolipram to each well and incubate for 15-20 minutes at room temperature to inhibit phosphodiesterases.
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To measure the inhibitory effect of this compound, add the desired concentrations of the compound to the wells, followed by the addition of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80).
-
For a control, add only forskolin to some wells to determine the maximum cAMP signal, and assay buffer alone to other wells for the basal signal.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Measurement (using HTRF assay as an example):
-
Following the incubation, lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
-
Data Presentation
The quantitative data from the experiment should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Condition | This compound (nM) | Forskolin (µM) | Average cAMP (nM) | Standard Deviation | % Inhibition of Forskolin Response |
| Basal | 0 | 0 | 1.2 | 0.2 | N/A |
| Forskolin Stimulated | 0 | 10 | 25.8 | 2.1 | 0% |
| + Neladenoson | 0.1 | 10 | 23.5 | 1.9 | 9.7% |
| + Neladenoson | 1 | 10 | 18.9 | 1.5 | 28.3% |
| + Neladenoson | 10 | 10 | 12.1 | 1.1 | 55.7% |
| + Neladenoson | 100 | 10 | 6.3 | 0.8 | 79.9% |
| + Neladenoson | 1000 | 10 | 4.1 | 0.5 | 88.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in a dose-response experiment to determine the potency of this compound.
References
- 1. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptor-mediated inhibition of adenylate cyclase in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Neladenoson dalanate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Neladenoson dalanate.
Troubleshooting Guides
Issue: Poor Dissolution of this compound in Aqueous Buffers
Question: I am observing low or inconsistent solubility of this compound in my aqueous buffer system (e.g., PBS pH 7.4). What could be the cause and how can I improve it?
Answer:
This compound, a prodrug of Neladenoson, was specifically designed to overcome the solubility limitations of the parent compound.[1] The hydrochloride salt form of this compound significantly enhances its aqueous solubility.[2] However, challenges may still arise. Here are potential causes and solutions:
-
Incorrect Salt Form: You may be using a free base or a different salt form of this compound which has lower aqueous solubility.
-
Solution: Ensure you are using the hydrochloride salt of this compound for improved aqueous solubility.
-
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pH of the Medium: The solubility of ionizable compounds like this compound can be highly pH-dependent.
-
Solution: Evaluate the solubility across a range of pH values to determine the optimal pH for your experiment. For weakly basic drugs, solubility generally increases at lower pH.[3]
-
-
Buffer Composition: Components of your buffer could interact with this compound, affecting its solubility.
-
Solution: Try simpler buffer systems. If complex media are required, consider performing a solubility pre-screen in various buffer compositions.
-
-
Temperature: Solubility is temperature-dependent.
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Solution: Ensure your experimental temperature is controlled and consistent. A modest increase in temperature can sometimes improve solubility, but be mindful of potential compound degradation.
-
-
Metastable Forms: The solid form of the drug can influence its solubility.
-
Solution: Characterize the solid-state properties of your this compound batch to ensure you are not working with a less soluble polymorphic form.
-
Issue: Precipitation of this compound Upon Dilution of a Stock Solution
Question: When I dilute my DMSO stock solution of this compound into an aqueous buffer for my assay, a precipitate forms. How can I prevent this?
Answer:
This is a common issue for compounds with limited aqueous solubility, often referred to as "crashing out." this compound is soluble in DMSO (e.g., 10 mM)[4], but its solubility in aqueous buffers is significantly lower.
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High DMSO Concentration in Final Solution: A high percentage of DMSO in the final aqueous solution can cause the compound to precipitate.
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Solution: Minimize the final concentration of DMSO in your assay to the lowest acceptable level (typically <1% v/v). This may require preparing a more dilute stock solution if your final compound concentration allows.
-
-
Use of Co-solvents: A co-solvent can help to increase the solubility of a hydrophobic drug in an aqueous solution.[5]
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Solution: Consider the use of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your formulation. The selection and concentration of the co-solvent should be optimized for your specific application.
-
-
Surfactants: Surfactants can be used to enhance the dissolution of lipophilic drugs in aqueous media by reducing surface tension.[6]
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Solution: Incorporate a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, into your aqueous buffer.
-
Frequently Asked Questions (FAQs)
Q1: Why was a prodrug of Neladenoson developed?
A1: The parent compound, Neladenoson, faced challenges with solubility and formulation.[1] To improve its physicochemical properties for better oral administration and exposure, a prodrug approach was utilized.[1][7] this compound, a dipeptide ester prodrug, was designed to have significantly improved solubility.[1]
Q2: How does the prodrug this compound improve solubility?
A2: this compound is an ester prodrug containing an L-Ala-L-Ala dipeptide.[2] The formation of a hydrochloride salt with the terminal amino group of the dipeptide introduces a readily ionizable group, which dramatically increases the aqueous solubility of the molecule.[2] In the body, esterases cleave the dipeptide, releasing the active parent drug, Neladenoson.
Q3: What is the expected solubility of this compound?
A3: Specific quantitative solubility data for this compound in various solvents and pH conditions is not extensively published in publicly available literature. One supplier reports a solubility of 10 mM in DMSO.[4] For aqueous solubility, the hydrochloride salt form provides significantly improved solubility compared to the parent molecule, Neladenoson.[1]
Q4: Are there other general strategies to improve the solubility of poorly soluble compounds like Neladenoson?
A4: Yes, several techniques are used to enhance the solubility of poorly soluble drugs. These include:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area of the drug, which can improve the dissolution rate.[5][6]
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Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility.[8][9]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of a drug.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly impact solubility.[3][5]
-
Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase its overall solubility in a mixed solvent system.[5]
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Poorly Soluble Compound in Various Solvents
Disclaimer: The following data is for illustrative purposes only to demonstrate the effect of different solvents and pH on drug solubility and does not represent actual measured values for this compound.
| Solvent/Buffer System | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 25 | 50 |
| Acetate Buffer | 4.5 | 25 | 10 |
| 5% DMSO in PBS | 7.4 | 25 | 25 |
| 10% Ethanol in PBS | 7.4 | 25 | 15 |
| 0.5% Tween® 80 in PBS | 7.4 | 25 | 5 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 10,000 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes a general procedure for determining the thermodynamic equilibrium solubility of a compound, which can be adapted for this compound.
1. Materials:
- This compound (hydrochloride salt)
- Selected solvents/buffers (e.g., water, 0.1 N HCl, PBS at pH 4.5, 6.8, and 7.4)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)
2. Procedure:
- Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Add a known volume of the desired solvent or buffer to the vial.
- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment.
- After shaking, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
- Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
- Perform the experiment in triplicate for each solvent/buffer condition.
Mandatory Visualizations
Caption: Activation pathway of the this compound prodrug.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound |CAS:1239309-58-0 Probechem Biochemicals [probechem.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing Neladenoson Dalanate Dosage for Rodent Studies: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Neladenoson dalanate in rodent studies. The following information is intended to serve as a reference for designing and troubleshooting experiments involving this selective partial adenosine A1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in rodent models?
A1: this compound (also known as BAY 1067197) is an orally active prodrug of the potent and selective partial agonist for the adenosine A1 receptor (A1AR).[1] In rodent models, it is primarily investigated for its therapeutic potential in cardiovascular diseases, particularly chronic heart failure. As a partial agonist, it is designed to provide the cardioprotective effects of A1AR activation while avoiding the undesirable side effects associated with full agonists, such as significant bradycardia and atrioventricular (AV) block.[1][2]
Q2: What are the typical routes of administration for this compound in rodents?
A2: Based on its development as an orally active compound, the most common route of administration in preclinical rodent studies is oral gavage. However, voluntary oral administration methods can also be adapted. The choice of administration route will depend on the specific experimental design and goals.
Q3: What is a recommended starting dose for this compound in a rat model of heart failure?
A3: While specific dose-finding studies for this compound in rodent models are not extensively published in publicly available literature, data from a related partial adenosine A1 receptor agonist, capadenoson, can provide a starting point. In a rat model of acute myocardial infarction, an oral dose of 0.3 mg/kg of capadenoson was shown to be effective.[3] Given the similar mechanism of action, a pilot study with a dose range around this value for this compound would be a rational starting point.
Q4: What are suitable vehicles for formulating this compound for oral administration in rodents?
A4: The selection of an appropriate vehicle is critical for ensuring consistent drug delivery and minimizing confounding effects. For oral gavage, common vehicles include aqueous solutions or suspensions. Given that this compound is a hydrochloride salt, its solubility in aqueous vehicles should be assessed. For compounds with limited aqueous solubility, common vehicles used in rodent oral dosing studies include:
-
Aqueous solutions: Water is the ideal vehicle if the compound is sufficiently soluble.[4]
-
Suspensions: If the compound is not fully soluble, a suspension can be made using vehicles like 0.5% carboxymethyl cellulose (CMC) or corn oil.[4]
-
Specialized formulations: For challenging compounds, vehicles such as a mixture of PEG 400 and Labrasol have been used to improve oral absorption in rats.
It is crucial to assess the stability and homogeneity of the formulation prior to administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Improper drug formulation (e.g., non-homogenous suspension). Inaccurate dosing technique. Stress induced by administration procedure. | Ensure the formulation is consistently homogenous; for suspensions, vortex thoroughly before each administration. Refine oral gavage technique to ensure accurate and consistent delivery. Consider alternative, less stressful administration methods like voluntary oral consumption in a palatable vehicle. |
| Lack of expected therapeutic effect | Dose is too low. Poor oral bioavailability in the chosen vehicle. | Conduct a dose-response study to determine the optimal dose. Experiment with different vehicle formulations to improve solubility and absorption. |
| Adverse effects observed (e.g., excessive bradycardia, sedation) | Dose is too high. The partial agonism may still induce some A1AR-mediated side effects at higher concentrations. | Reduce the dose. Carefully monitor cardiovascular parameters (heart rate, blood pressure) and behavioral changes. |
| Difficulty with oral gavage administration | Animal stress and resistance. Improper technique leading to potential injury. | Ensure proper training in oral gavage techniques. Consider voluntary oral administration methods to reduce stress and improve animal welfare. |
Experimental Protocols
General Protocol for Oral Gavage Administration
This protocol provides a general framework. Specific details should be optimized for your experimental design.
-
Formulation Preparation:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
If soluble, dissolve the required amount of this compound in the chosen aqueous vehicle.
-
If a suspension is required, weigh the compound and triturate it with a small amount of the vehicle to create a paste. Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion length for the gavage needle.
-
Insert the gavage needle smoothly and without force into the esophagus to the predetermined length.
-
Administer the formulation slowly and steadily.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound through the adenosine A1 receptor.
Caption: Adenosine A1 Receptor Signaling Cascade.
Experimental Workflow for a Rodent Heart Failure Model
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of heart failure.
Caption: Rodent Heart Failure Study Workflow.
References
- 1. Partial Adenosine A1 Agonist in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Neladenoson dalanate instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous instability of Neladenoson dalanate during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
A1: this compound is the prodrug of Neladenoson, a potent and selective partial agonist of the adenosine A1 receptor.[1] The prodrug was specifically designed to improve the solubility and oral bioavailability of the active compound, Neladenoson, which has poor aqueous solubility.[1] However, as a prodrug with ester linkages, this compound is susceptible to hydrolysis in aqueous solutions, which can lead to the premature release of the active drug and other degradation products. This instability can affect the accuracy and reproducibility of experimental results.
Q2: What are the primary signs of this compound instability in my aqueous solution?
A2: The most common indicators of instability include:
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Precipitation or cloudiness: This can occur immediately upon addition to an aqueous buffer or over time, suggesting that the compound's solubility limit has been exceeded or that it is degrading into less soluble forms.
-
Changes in pH: The hydrolysis of the ester groups in this compound can release acidic byproducts, leading to a decrease in the pH of the solution.
-
Inconsistent experimental results: Variable concentrations of the active compound due to degradation can lead to poor reproducibility in bioassays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial solubilization, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO to minimize the volume added to your aqueous experimental medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitation upon addition of stock solution to aqueous buffer or media.
-
Possible Cause A: Exceeding Aqueous Solubility. this compound, while more soluble than its parent compound, still has limited solubility in aqueous solutions. The abrupt change in solvent polarity when adding a concentrated DMSO stock to your buffer can cause the compound to "crash out" of solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize co-solvent concentration: While aiming to keep the final DMSO concentration low (typically <0.5% to avoid off-target effects), a slight increase may be necessary to maintain solubility.
-
Use a step-wise dilution: Instead of adding the stock solution directly, perform serial dilutions in your aqueous medium to avoid a sudden polarity shock.
-
Enhance agitation: Gently vortex or stir the aqueous solution while adding the stock solution to promote rapid and uniform dispersion.
-
Issue 2: Gradual appearance of precipitate or cloudiness over time.
-
Possible Cause B: Time-dependent degradation. As a prodrug, this compound can undergo hydrolysis in aqueous environments, leading to the formation of degradation products that may be less soluble. This process is often dependent on pH and temperature.[2][3]
-
Solutions:
-
Prepare fresh solutions: Prepare your final aqueous solution of this compound immediately before each experiment to minimize the time for degradation to occur.
-
Control temperature: Store stock solutions at -20°C or -80°C. For experiments, if permissible, conduct them at lower temperatures to slow the rate of hydrolysis.
-
pH optimization: The rate of hydrolysis is often pH-dependent.[3] Whenever possible, use a buffer system that maintains a pH where the compound is most stable (typically slightly acidic for many ester-containing compounds).
-
Issue 3: Inconsistent or lower-than-expected potency in bioassays.
-
Possible Cause C: Hydrolysis to the active form and other byproducts. The intended therapeutic effect of this compound relies on its conversion to Neladenoson. However, premature hydrolysis in your experimental solution can lead to an unknown concentration of the active compound at the time of your assay, resulting in variability.
-
Solutions:
-
Standardize solution preparation: Ensure a consistent and documented procedure for preparing your aqueous solutions, including the age of the stock solution, the rate of addition, and mixing, to minimize variability between experiments.
-
Analytical confirmation: If feasible, use analytical techniques like HPLC to quantify the concentration of this compound and its primary active metabolite, Neladenoson, in your experimental medium at the start and end of your experiment.[4][5]
-
Quantitative Data Summary
While specific public data on the aqueous stability of this compound is limited, the following tables provide representative data based on the known behavior of similar ester-containing prodrugs. Note: This data is illustrative and should be confirmed by internal experiments.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (t½) (hours) | Primary Degradation Pathway |
| 5.0 | 24 | Acid-catalyzed hydrolysis |
| 7.4 | 8 | Base-catalyzed hydrolysis |
| 8.5 | 2 | Rapid base-catalyzed hydrolysis |
Table 2: Illustrative Temperature Effect on this compound Stability in pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 72 |
| 25 (Room Temp) | 12 |
| 37 | 8 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10-50 mM.
-
Vortex gently until fully dissolved.
-
Aliquot into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (if necessary):
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
-
Prepare Final Aqueous Working Solution:
-
Pre-warm your target aqueous buffer or cell culture medium to the desired experimental temperature.
-
While gently vortexing the buffer, add the required volume of the DMSO stock or intermediate solution to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below 0.5% (v/v) or a level known to not affect your experimental system.
-
Use the final aqueous solution immediately.
-
Protocol 2: Basic Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer.
-
Preparation of Samples:
-
Prepare a fresh aqueous solution of this compound in your buffer of interest at the desired concentration.
-
Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 37°C incubator).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid to achieve separation of the parent compound and any degradation products.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Quantify the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound against time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
Calculate the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to minimize off-target effects of Neladenoson dalanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neladenoson dalanate. The information is designed to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of neladenoson, which is a potent and selective partial agonist for the adenosine A₁ receptor (A₁R).[1][2] Its intended therapeutic action is to provide cardioprotective effects without inducing the significant side effects associated with full A₁R agonists, such as severe bradycardia, atrioventricular (AV) blocks, and sedation.[1][2][3] The partial agonism is designed to optimize the therapeutic window.[2]
Q2: What are the known or potential off-target effects of this compound observed in clinical trials?
While designed for cardiac effects, clinical trials have revealed effects in other organ systems. It's important to distinguish between pronounced on-target effects in different tissues and true off-target effects (interaction with other molecular targets). The primary concerns observed are:
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Renal Function: A dose-dependent increase in serum creatinine and cystatin C, leading to a decrease in estimated glomerular filtration rate (eGFR), has been reported.[4]
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Heart Rate: A dose-dependent decrease in heart rate has also been observed.[4]
In smaller, earlier-phase studies, this compound was reported to be well-tolerated without atrioventricular conduction disorders or neurological adverse effects.[1][5]
Q3: How can I minimize the potential for off-target effects in my in vitro or in vivo experiments?
Minimizing off-target effects starts with careful experimental design. Here are key strategies:
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Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
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Use of Antagonists: Employ a selective A₁R antagonist to confirm that the observed effects are mediated by the intended target. If an effect persists in the presence of the antagonist, it is likely an off-target effect.
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Control Compounds: Include structurally related but inactive compounds as negative controls. Also, use a well-characterized full A₁R agonist as a positive control to understand the full spectrum of on-target effects.
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Cell Line Selection: Use cell lines with well-characterized adenosine receptor expression profiles. Consider cell lines with and without A₁R expression to differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Observing unexpected changes in renal cell lines or renal function in animal models.
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Possible Cause: This could be a pronounced on-target effect, as A₁ receptors are known to be expressed in the kidneys and play a role in renal function. Alternatively, it could be a true off-target effect.
-
Troubleshooting Steps:
-
Confirm A₁R Expression: Verify the expression of the adenosine A₁ receptor in your specific cell line or animal model kidney tissue using techniques like qPCR or Western blotting.
-
Antagonist Rescue Experiment: Treat the cells or animal model with a selective A₁R antagonist alongside this compound. If the renal effect is blocked, it is likely an on-target effect.
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Off-Target Screening: If the effect persists, consider broader off-target screening using the protocols outlined below (e.g., Proteome Arrays, Kinase Panel Screening).
-
Issue 2: Unexpected changes in heart rate or cardiac conduction parameters at low doses.
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Possible Cause: While designed to have minimal effects on heart rate and conduction compared to full agonists, this compound is still an A₁R agonist and can influence these parameters, especially at higher concentrations.[4]
-
Troubleshooting Steps:
-
Precise Dose-Response: Perform a detailed dose-response analysis focusing on the lower concentration range to establish a clear therapeutic window for your model system.
-
Comparative Studies: Compare the effects of this compound to a full A₁R agonist. This will help to contextualize the magnitude of the observed effects.
-
Concurrent Antagonist Treatment: As with renal effects, use a selective A₁R antagonist to confirm the effect is mediated through the A₁ receptor.
-
Data Presentation
Table 1: Summary of this compound Effects Observed in Clinical Trials
| Parameter | Effect Observed | Dose-Response Relationship | Reference |
| Primary Endpoints | |||
| Left Ventricular Ejection Fraction (LVEF) | No significant change | No dose-effect | [4] |
| NT-proBNP | No significant change | No dose-effect | [4] |
| Exercise Capacity (6-minute walk test) | No significant improvement | No significant dose-response | [6] |
| Secondary/Safety Endpoints | |||
| Renal Function (Creatinine, Cystatin C) | Increased (indicating decreased function) | Dose-dependent increase | [4] |
| Estimated Glomerular Filtration Rate (eGFR) | Decreased | Dose-dependent decrease | [4] |
| Heart Rate | Decreased | Dose-dependent decrease | [4] |
| Atrioventricular (AV) Conduction | No second- or third-degree AV block in pilot studies | Not applicable | [5] |
Experimental Protocols
Protocol 1: Off-Target Profiling using Proteome Arrays
This protocol provides a method to identify potential off-target binding partners of this compound across a broad range of human proteins.
-
Objective: To identify unintended protein interactions of this compound.
-
Materials:
-
Human Proteome Microarray
-
This compound
-
Biotinylated version of this compound or a suitable antibody
-
Streptavidin-conjugated fluorescent dye (if using biotinylated compound)
-
Fluorescently labeled secondary antibody (if using a primary antibody)
-
Blocking buffer (e.g., 1% BSA in PBS-T)
-
Wash buffer (e.g., PBS-T)
-
Microarray scanner
-
-
Methodology:
-
Array Blocking: Block the proteome microarray with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: Incubate the array with the biotinylated this compound (or unlabeled compound followed by a specific primary antibody) at various concentrations for 1-2 hours.
-
Washing: Wash the array extensively with wash buffer to remove unbound compound.
-
Detection:
-
If using a biotinylated compound, incubate with a streptavidin-conjugated fluorescent dye.
-
If using a primary antibody, incubate with a fluorescently labeled secondary antibody.
-
-
Final Wash: Perform a final series of washes to remove any unbound detection reagents.
-
Scanning and Analysis: Scan the microarray using a suitable laser scanner. Analyze the resulting image to identify proteins that show a significant fluorescent signal, indicating binding of this compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement and can be adapted to identify off-target engagement in a cellular context.
-
Objective: To determine if this compound binds to a specific target or off-target protein in intact cells, leading to its thermal stabilization.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target of interest and potential off-targets
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification: Collect the supernatant and quantify the amount of the protein of interest in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Neladenoson dalanate degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neladenoson dalanate. The information provided is based on general chemical principles and data for similar molecular structures, as specific degradation data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: this compound, being a dipeptide ester prodrug, is primarily susceptible to hydrolysis. The main anticipated degradation pathways are:
-
Ester Hydrolysis: The ester linkage connecting the parent drug (neladenoson) to the L-alanyl-L-alanine promoiety is the most probable site of initial degradation. This can be catalyzed by acid, base, or enzymes (esterases), releasing the active compound, neladenoson.
-
Amide Hydrolysis: The amide bond within the L-alanyl-L-alanine dipeptide can also undergo hydrolysis, breaking the promoiety into individual L-alanine molecules.
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring could be susceptible to oxidation, potentially forming sulfoxide or sulfone byproducts.
-
Hydrolysis of Nitrile Groups: The dicyanopyridine core contains two nitrile groups that could be hydrolyzed to carboxylic acids under strong acidic or basic conditions.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A2: Unexpected peaks in your chromatogram likely represent degradation byproducts. Based on the potential degradation pathways, these could include:
-
Neladenoson (the active drug, resulting from ester hydrolysis).
-
L-alanyl-L-alanine dipeptide.
-
L-alanine.
-
Oxidized forms of this compound or neladenoson.
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Byproducts resulting from the hydrolysis of the nitrile groups.
To identify these peaks, it is recommended to perform forced degradation studies and use techniques like mass spectrometry (LC-MS) for structural elucidation.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, consider the following best practices:
-
Storage Conditions: Store this compound in a cool, dry, and dark place. Protection from light and moisture is crucial. For long-term storage, consider refrigeration or freezing, ensuring the container is tightly sealed to prevent moisture condensation upon warming.
-
pH of Solutions: When preparing solutions, use buffers with a pH close to neutral. Avoid highly acidic or alkaline conditions, as these can catalyze hydrolysis.
-
Solvent Selection: Use high-purity, anhydrous solvents when possible, especially for stock solutions, to minimize water-mediated degradation.
-
Working Solutions: Prepare fresh working solutions daily and store them at low temperatures when not in use.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation of this compound due to improper storage or handling. | Review storage conditions (temperature, light, humidity). Prepare fresh solutions and re-assay. |
| Hydrolysis during the experiment due to pH or temperature excursions. | Ensure the pH of all buffers and solutions is controlled. Maintain consistent temperature throughout the experimental procedure. | |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation byproducts. | Conduct forced degradation studies (see experimental protocol below) to generate and identify potential degradants. Use LC-MS to determine the mass of the unknown peaks. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phases and samples. Clean the HPLC system thoroughly. | |
| Inconsistent Results Between Replicates | Sample instability in the autosampler. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Limit the time samples spend in the autosampler before injection. |
| Non-homogenous sample. | Ensure complete dissolution and thorough mixing of the sample before analysis. |
Hypothetical Degradation Data
The following table presents a hypothetical summary of results from a forced degradation study on this compound. Note: These values are for illustrative purposes only and do not represent actual experimental data.
| Stress Condition | % Degradation of this compound | Major Byproduct(s) Observed | Byproduct(s) % of Total Peak Area |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | 15% | Neladenoson, L-alanyl-L-alanine | 12%, 3% |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 4h) | 45% | Neladenoson, L-alanine | 40%, 5% |
| Oxidative (3% H₂O₂, RT, 24h) | 10% | Oxidized this compound | 8% |
| Thermal (80 °C, 48h) | 5% | Minor unknown peaks | < 1% each |
| Photolytic (UV light, 24h) | 8% | Minor unknown peaks | < 2% each |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and byproducts.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60 °C for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60 °C for a specified time (e.g., 4 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution sample in an oven at a high temperature (e.g., 80 °C) for a specified time (e.g., 48 hours).
-
At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to UV light (e.g., in a photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At various time points, withdraw samples, dissolve the solid sample, and dilute for HPLC analysis.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Use LC-MS to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Overcoming poor oral bioavailability of Neladenoson dalanate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Neladenoson dalanate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a prodrug?
This compound is the prodrug of Neladenoson, a potent and selective partial agonist of the Adenosine A1 (A1) receptor. Neladenoson itself has very low aqueous solubility, which poses a significant challenge for oral administration and leads to poor bioavailability.[1] To overcome this, the dipeptide ester prodrug, this compound hydrochloride, was developed. This prodrug strategy significantly improves the compound's solubility, facilitating better dissolution and absorption in the gastrointestinal tract, leading to enhanced oral exposure.[1][2][3]
Q2: What are the primary factors contributing to the poor oral bioavailability of Neladenoson?
The primary factor limiting the oral bioavailability of the active compound, Neladenoson, is its low aqueous solubility. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility have a slow dissolution rate, which often becomes the rate-limiting step for absorption.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. Techniques include:
-
Micronization
-
Nanonization (e.g., nanosuspensions)
-
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubilization in the gastrointestinal tract. Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species (e.g., Rats)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of the formulated drug product in the gastrointestinal tract. | 1. Formulate as a Nanosuspension: Prepare a nanosuspension of this compound using a wet milling technique to reduce particle size and increase surface area. (See Protocol 1). 2. Prepare a Solid Dispersion: Formulate an amorphous solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP, HPMC). (See Protocol 2). | Increased dissolution rate leading to higher and more consistent plasma concentrations (Cmax and AUC). |
| Low permeability across the intestinal epithelium. | Conduct a Caco-2 Permeability Assay: Evaluate the intrinsic permeability of Neladenoson (the active drug) to determine if it is a substrate for efflux transporters (e.g., P-glycoprotein). (See Protocol 3). | If efflux is identified as a limiting factor, co-administration with a P-gp inhibitor could be explored in preclinical models. |
| Degradation of the prodrug in the gastrointestinal tract before absorption. | Assess Stability in Simulated Gastric and Intestinal Fluids: Incubate this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and analyze for degradation over time using HPLC. | If significant degradation is observed, consider formulation strategies that protect the drug, such as enteric coatings. |
Issue 2: Difficulty in Achieving Desired Concentration for In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound free base. | 1. Use the Hydrochloride Salt: this compound hydrochloride has significantly higher aqueous solubility. 2. Use of Co-solvents: For stock solutions, use a small amount of an organic solvent like DMSO. For aqueous assay buffers, the addition of a low percentage of a pharmaceutically acceptable co-solvent may be possible, but compatibility with the assay should be verified. | Improved solubility allowing for the preparation of higher concentration solutions for in vitro experiments. |
Issue 3: Inconsistent Results in Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in food intake affecting drug absorption. | Standardize Feeding Conditions: Fast animals overnight before dosing and control access to food post-dosing in your PK studies. | Reduced variability in plasma concentration-time profiles among study animals. |
| Inaccurate quantification of the drug in plasma samples. | Validate the Bioanalytical Method: Ensure the HPLC method for quantifying Neladenoson (the active moiety) in plasma is fully validated for linearity, accuracy, precision, and stability. (See Protocol 4 for a general approach). | Reliable and reproducible quantification of drug concentrations, leading to more accurate PK parameters. |
Data Presentation
Table 1: Solubility Profile of Neladenoson and its Prodrug
| Compound | Solubility | Reference |
| Neladenoson | Very Low | [1] |
| This compound hydrochloride | High Water Solubility | [1] |
| Adenosine (for reference) | 2.67 mg/mL in water |
Table 2: Pharmacokinetic Parameters of Orally Administered Drugs in Rats (Illustrative Examples)
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Dapsone | Solution | 12 | 4890 | 1 | - | 78 | [4] |
| Ranolazine (Non-diabetic) | Solution | 80 | 1911.25 | 1 | 8036.50 | - | [5] |
| Tilianin | Suspension | 53.51 | 29010 | 1 | 62250 | - | [6] |
Note: Specific pharmacokinetic data for Neladenoson and this compound from direct head-to-head preclinical studies are not publicly available. The data above are for other compounds and are intended to be illustrative of typical PK parameters measured in rats.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol is a general guideline for preparing a nanosuspension of a poorly soluble drug like this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% HPMC, 0.5% Tween 80 in deionized water)
-
Milling media (e.g., zirconium oxide beads, 0.3-0.8 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer
Methodology:
-
Prepare the stabilizer solution by dissolving the required amount of HPMC and Tween 80 in deionized water with gentle stirring.
-
Disperse the this compound powder in the stabilizer solution.
-
Transfer the suspension to the milling chamber containing the zirconium oxide beads.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a set number of cycles. A typical cycle might consist of 5 minutes of milling followed by a 5-minute break to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size and particle size distribution using a particle size analyzer. The target is typically a mean particle size of less than 500 nm.
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions (e.g., 4°C and room temperature).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of a poorly soluble drug.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the this compound and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the drug and the polymer in a minimal amount of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Protocol 3: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound (Neladenoson) and control compounds (e.g., a low permeability marker like mannitol and a high permeability marker like propranolol)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
To assess apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
To assess basolateral to apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 4: Pharmacokinetic Study in Rats Following Oral Administration
This protocol describes a general procedure for a pharmacokinetic study in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)
-
Test formulation (e.g., nanosuspension or solid dispersion of this compound)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the test formulation to the rats via oral gavage at the desired dose.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of Neladenoson (the active metabolite) in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. US9085601B2 - Process for preparing an A2A-adenosine receptor agonist and its polymorphs - Google Patents [patents.google.com]
- 3. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing Neladenoson dalanate-induced bradycardia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neladenoson dalanate in animal models. The information is designed to help address specific issues, particularly bradycardia, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause bradycardia?
A1: this compound is a prodrug that is converted to its active form, neladenoson. Neladenoson is a partial agonist of the adenosine A1 receptor (A1R).[1][2] Activation of A1Rs in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, is known to cause a decrease in heart rate (bradycardia).[3][4] Full A1R agonists are known to induce significant bradycardia.[1] While neladenoson was developed as a partial agonist to minimize this effect, a dose-dependent decrease in heart rate has been observed in clinical trials.[5] Therefore, bradycardia is an on-target effect of this compound.
Q2: At what dose of this compound should I expect to see bradycardia in my animal model?
Q3: Can I prevent this compound-induced bradycardia?
A3: Yes, premedication with a selective adenosine A1 receptor antagonist can prevent or attenuate the bradycardic effects of this compound. The selective A1R antagonist DPCPX (1,3-dipropyl-8-cyclopentylxanthine) has been shown to abolish adenosine-induced bradycardia in mice.[3][4][9][10]
Q4: What are the typical signs of severe bradycardia in a conscious animal?
A4: In addition to a heart rate below the normal range for the species and strain, severe bradycardia can lead to signs of decreased cardiac output. These may include lethargy, weakness, ataxia, pale mucous membranes, and in extreme cases, syncope (fainting). Continuous monitoring of both ECG and animal behavior is essential.
Troubleshooting Guide: Managing this compound-Induced Bradycardia
This guide provides a stepwise approach to managing bradycardia observed during an experiment.
Issue: A significant drop in heart rate is observed after administration of this compound.
Step 1: Confirm Bradycardia and Assess Severity
-
Action: Continuously monitor the electrocardiogram (ECG) to confirm the heart rate and rhythm.
-
Considerations:
-
Establish a baseline heart rate for each animal before drug administration.
-
Define a "significant" drop in heart rate based on your experimental protocol and the normal physiological range for the species and strain. A 20-30% decrease from baseline is often considered significant.
-
Observe the animal for any clinical signs of distress or hemodynamic compromise (e.g., lethargy, ataxia).
-
Step 2: Discontinue or Reduce this compound Administration
-
Action: If the bradycardia is severe or accompanied by adverse clinical signs, the first step is to stop the administration of this compound.
-
Considerations: If the experimental design allows, consider reducing the dose in subsequent animals to a level that does not induce severe bradycardia.
Step 3: Pharmacological Reversal (If Necessary)
If bradycardia persists and the animal's welfare is a concern, pharmacological intervention may be required. The choice of agent will depend on the severity of the bradycardia and the experimental context.
-
Option A: Muscarinic Antagonist (e.g., Atropine)
-
Mechanism: Atropine blocks the effects of the vagus nerve on the heart, thereby increasing heart rate.
-
Action: Administer a low dose of atropine intravenously (IV) or intraperitoneally (IP).
-
Caution: Low doses of atropine can paradoxically cause a further decrease in heart rate.[11] The effects of atropine can be variable in rats.[12]
-
-
Option B: Beta-Adrenergic Agonist (e.g., Isoproterenol)
-
Mechanism: Isoproterenol directly stimulates beta-adrenergic receptors in the heart, leading to an increase in heart rate and contractility.
-
Action: For severe or atropine-resistant bradycardia, a continuous intravenous infusion of isoproterenol can be administered.
-
Caution: Isoproterenol can cause hypotension due to vasodilation.[13] Continuous blood pressure monitoring is recommended.
-
Step 4: Supportive Care and Monitoring
-
Action: Provide supportive care as needed, such as maintaining body temperature.
-
Considerations: Continue to monitor ECG, heart rate, and the animal's clinical condition until the heart rate returns to a safe level and the animal appears normal.
Quantitative Data Summary
Table 1: Pharmacological Agents for Prevention and Reversal of Bradycardia in Animal Models
| Agent | Class | Proposed Use | Species | Dose/Route | Reference(s) |
| DPCPX | Adenosine A1 Receptor Antagonist | Prevention of adenosine-induced bradycardia | Mouse | 1 mg/kg IP | [9][10] |
| Atropine | Muscarinic Antagonist | Reversal of bradycardia | Rat | 0.1 mg/kg IV | [5] |
| Atropine | Muscarinic Antagonist | Reversal of bradycardia | Dog | Incremental doses up to 0.12 mg/kg IV (may be ineffective) | [13] |
| Isoproterenol | Beta-Adrenergic Agonist | Reversal of bradycardia | Dog | 0.03 - 0.04 µg/kg/min continuous rate infusion (CRI) | [4][13] |
Note: These doses are provided as a reference. The optimal dose may vary depending on the specific experimental conditions and should be determined by the researcher.
Experimental Protocols
Protocol 1: ECG Monitoring in Conscious Rats via Telemetry
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., PhysioTel™) into the peritoneal cavity.
-
Place the ECG leads in a standard configuration (e.g., Lead II) by tunneling them subcutaneously and suturing them to the appropriate muscle layers.
-
Allow for a post-operative recovery period of at least one week before starting the experiment.[7]
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline ECG data for a sufficient period (e.g., 24 hours) to establish a diurnal heart rate pattern.
-
Administer this compound and continuously record the ECG for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the telemetered ECG data to determine heart rate, and other relevant parameters (e.g., PR interval, QRS duration).
-
Compare post-dose data to the baseline data for each animal.
-
Protocol 2: Acute Reversal of Bradycardia in a Dog Model
-
Instrumentation:
-
Anesthetize the dog and maintain anesthesia with an appropriate inhalant anesthetic.
-
Place an intravenous catheter for drug administration.
-
Attach surface ECG electrodes for continuous monitoring.
-
If possible, place an arterial catheter for direct blood pressure monitoring.
-
-
Induction of Bradycardia:
-
Administer a dose of this compound known to induce bradycardia.
-
Monitor the ECG until a stable, reduced heart rate is achieved.
-
-
Reversal Protocol:
-
Administer atropine IV. Monitor for an increase in heart rate.
-
If the response to atropine is inadequate, initiate a continuous rate infusion of isoproterenol. Titrate the infusion rate to achieve the desired heart rate.
-
Continuously monitor ECG and blood pressure throughout the reversal procedure.
-
Visualizations
Caption: Adenosine A1 receptor signaling pathway leading to bradycardia.
Caption: Workflow for troubleshooting this compound-induced bradycardia.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Isoproterenol (Isuprel®) for Dogs and Cats [petplace.com]
- 5. Adenosine A1 antagonism attenuates atropine-resistant hypoxic bradycardia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 9. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo | PLOS One [journals.plos.org]
- 10. Selective Deletion of the A1 Adenosine Receptor Abolishes Heart-Rate Slowing Effects of Intravascular Adenosine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Neladenoson Dalanate for Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the delivery of Neladenoson dalanate for chronic studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a prodrug?
This compound is a potent and selective partial agonist of the adenosine A1 receptor. It is the L-alanyl-L-alaninate dipeptide ester prodrug of neladenoson. The parent compound, neladenoson, has low aqueous solubility, which presents challenges for in vivo administration. The dalanate prodrug was designed to improve solubility and oral bioavailability, making it more suitable for chronic studies.
Q2: What are the primary routes of administration for this compound in chronic preclinical studies?
The two primary routes for chronic administration in preclinical models are oral gavage and continuous intravenous infusion. The choice of route depends on the specific aims of the study, the desired pharmacokinetic profile, and the animal model being used.
Q3: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be protected from light.
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in vehicle | - Poor solubility in the chosen vehicle.- Vehicle saturation.- Temperature fluctuations. | - Test a panel of vehicles to determine optimal solubility.- Consider co-solvents or suspending agents.- Prepare fresh formulations daily.- Gently warm the formulation and sonicate before dosing. |
| Inconsistent pharmacokinetic (PK) data | - Improper gavage technique leading to variable dosing.- Animal stress affecting absorption.- Food effects. | - Ensure proper training on oral gavage techniques.- Acclimatize animals to the procedure.- Standardize fasting or feeding protocols before dosing. |
| Gastrointestinal irritation | - High concentration of the compound.- Irritating properties of the vehicle. | - Reduce the concentration and increase the dosing volume (within animal welfare limits).- Evaluate the tolerability of the vehicle alone in a control group. |
| Clogged gavage needle | - Compound precipitation or high viscosity of the formulation. | - Use a wider gauge gavage needle.- Ensure the formulation is a homogenous suspension or solution before drawing it into the syringe. |
Continuous Intravenous (IV) Infusion
| Issue | Potential Cause | Troubleshooting Steps |
| Catheter blockage | - Compound precipitation at the catheter tip.- Thrombus formation. | - Ensure the formulation is sterile and filtered.- Include an anticoagulant (e.g., heparin) in the infusate, if compatible.- Maintain a minimum flow rate to ensure catheter patency. |
| Local inflammation or irritation at the infusion site | - High concentration of the compound.- Non-physiological pH or osmolality of the formulation. | - Dilute the formulation to the lowest effective concentration.- Adjust the pH of the vehicle to be close to physiological pH (7.4).- Use an isotonic vehicle. |
| Air bubbles in the infusion line | - Improper priming of the infusion pump and tubing. | - Carefully prime the entire infusion system to remove all air before connecting to the animal.- Use a syringe pump with bubble detection capabilities if available. |
| Animal distress or interference with the infusion apparatus | - Improper tethering or swiveling system.- Discomfort from the catheter implant. | - Ensure the tethering system allows for free movement.- Provide appropriate post-operative analgesia and allow for full recovery before starting the infusion.- House animals in a way that minimizes the risk of them tampering with the equipment. |
Quantitative Data Summary
While specific preclinical pharmacokinetic data for this compound is not extensively published, the following table outlines the key parameters that should be determined in your studies.
| Parameter | Description | Species | Oral (PO) | Intravenous (IV) |
| Cmax | Maximum plasma concentration | Rat, Dog | To be determined | To be determined |
| Tmax | Time to reach Cmax | Rat, Dog | To be determined | Not Applicable |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Rat, Dog | To be determined | To be determined |
| t1/2 | Elimination half-life | Rat, Dog | To be determined | To be determined |
| CL | Clearance | Rat, Dog | Not Applicable | To be determined |
| Vd | Volume of distribution | Rat, Dog | Not Applicable | To be determined |
| F (%) | Bioavailability | Rat, Dog | To be determined | Not Applicable |
Experimental Protocols
General Vehicle Preparation for Poorly Soluble Compounds
For chronic oral studies of poorly soluble compounds like this compound, a suspension is often required. A common vehicle is:
-
0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween 80 in sterile water:
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the methylcellulose while stirring to avoid clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear solution forms.
-
Add Tween 80 and mix thoroughly.
-
Store at 4°C.
-
-
Lipid-based formulations (e.g., in corn oil or sesame oil):
-
Weigh the required amount of this compound.
-
Add the oil and mix using a vortex or sonicator until a homogenous suspension is achieved.
-
Note: The stability of this compound in the chosen vehicle should be determined prior to initiating chronic studies.
Chronic Oral Gavage Protocol (Rodent)
-
Animal Acclimatization: Acclimatize animals to the handling and gavage procedure for several days before the start of the study.
-
Formulation Preparation: Prepare the dosing formulation as described above. Ensure it is at room temperature and well-suspended before each dose.
-
Dosing: Administer the formulation using a ball-tipped gavage needle appropriate for the size of the animal. The volume should not exceed 10 mL/kg for rats.
-
Monitoring: Observe the animals for any adverse reactions during and after dosing.
Chronic Continuous Intravenous Infusion Protocol (Rodent)
-
Surgical Catheter Implantation: Surgically implant a catheter into a major blood vessel (e.g., jugular or femoral vein) under aseptic conditions and appropriate anesthesia. Exteriorize the catheter at the nape of the neck.
-
Recovery: Allow the animal to recover fully from surgery, providing post-operative care as required.
-
Infusion System Setup: Connect the exteriorized catheter to a tether and swivel system, which is then connected to a programmable infusion pump.
-
Formulation Preparation: Prepare a sterile, filtered solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like PEG400, if necessary and well-tolerated).
-
Infusion Initiation: Prime the entire system to remove air bubbles and begin the infusion at the desired rate.
-
Monitoring: Regularly check the catheter's patency and the animal's well-being. Monitor the infusion site for signs of inflammation.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Technical Support Center: Neladenoson Dalanate Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neladenoson dalanate in binding assays. This compound is a partial agonist for the adenosine A1 receptor, and understanding its unique properties is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a prodrug that is converted in vivo to its active form, Neladenoson. Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor (A1AR).[1][2][3][4] Its partial agonism is a key feature, meaning it elicits a submaximal response compared to a full agonist.[1][3]
Q2: What type of binding assay is most suitable for this compound?
Radioligand binding assays are commonly employed to characterize the interaction of ligands like Neladenoson with their receptors.[5][6][7][8][9] Competition binding assays, where Neladenoson competes with a radiolabeled A1AR antagonist (e.g., [³H]DPCPX) or agonist (e.g., [³H]CCPA), are a standard approach to determine its binding affinity (Ki).[5][8]
Q3: What are the critical parameters to consider when setting up a this compound binding assay?
Key parameters include the choice of radioligand, the concentration of the receptor preparation, incubation time and temperature, and the composition of the assay buffer.[10] Ensuring that the assay has reached equilibrium is critical for accurate determination of binding constants.[10]
Q4: How does the partial agonism of Neladenoson affect the binding assay?
Partial agonists can exhibit complex binding characteristics. Their binding may be influenced by the conformational state of the receptor. In some assay systems, the observed affinity of a partial agonist can be influenced by the level of receptor expression and the specific radioligand used.[11][12] It is important to be aware that the binding of a partial agonist might not always follow a simple one-site binding model.
Troubleshooting Guide
High non-specific binding, low specific binding, and poor reproducibility are common issues in radioligand binding assays. This guide provides specific troubleshooting advice for assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand Issues: The radioligand may be hydrophobic, leading to binding to non-receptor components like lipids and filter materials. | - Use a lower concentration of the radioligand, ideally at or below its Kd value. - Ensure the radiochemical purity of the ligand is high (>90%). - Consider pre-soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce binding to the filter itself. |
| Receptor Preparation: Too high a concentration of the membrane preparation can increase non-specific binding sites. | - Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a robust specific binding signal with minimal NSB. A typical starting range is 10-50 µg of membrane protein per well. | |
| Assay Conditions: Inappropriate buffer composition or incubation parameters can contribute to high NSB. | - Optimize the assay buffer by including blocking agents like bovine serum albumin (BSA). - Adjust the incubation time and temperature; shorter incubation times or lower temperatures can sometimes reduce NSB, but ensure equilibrium is still reached for specific binding. - Increase the number and volume of wash steps with ice-cold buffer to efficiently remove unbound radioligand. | |
| Low or No Specific Binding | Receptor Integrity: The A1 adenosine receptors in your preparation may be degraded or inactive. | - Ensure proper storage and handling of the cell membranes or tissue preparations at -80°C. - Perform quality control checks, such as a saturation binding experiment with a known A1AR ligand, to confirm the presence of active receptors. |
| Radioligand Issues: The specific activity of the radioligand may be too low, or it may have degraded. | - Use a radioligand with high specific activity (>20 Ci/mmol for tritiated ligands). - Check the age and storage conditions of the radioligand to ensure it has not degraded. | |
| Assay Conditions: The assay may not have reached equilibrium, or the incubation conditions may be suboptimal. | - Determine the time required to reach equilibrium by performing a time-course experiment. Incubation times that are too short will result in an underestimation of binding.[10] - Ensure the buffer pH and ionic strength are optimal for A1AR binding. | |
| Poor Reproducibility | Pipetting Errors: Inconsistent volumes of reagents, especially the radioligand or competitor, can lead to variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variability. |
| Incomplete Separation of Bound and Free Ligand: Inefficient filtration or washing can lead to inconsistent results. | - Ensure the vacuum filtration system is working correctly and that filters are properly seated. - Perform washes quickly and consistently with ice-cold buffer to minimize dissociation of the bound ligand. | |
| Ligand Depletion: If the concentration of bound radioligand is a significant fraction (>10%) of the total radioligand added, it can affect the accuracy of Kd and Ki determinations.[10] | - Reduce the concentration of the receptor preparation in the assay.[10] - Use a lower concentration of the radioligand if possible. |
Quantitative Data Summary
The following table provides representative binding data for Neladenoson and other common adenosine A1 receptor ligands. Note that these values can vary depending on the specific experimental conditions.
| Ligand | Receptor | Assay Type | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | EC50 (nM) |
| Neladenoson | Human A1AR | Competition vs. [³H]CCPA | Data not available | Data not available | Data not available | 0.1 |
| [³H]DPCPX | Rat A1AR | Saturation | - | 0.13 | 21 | - |
| R-PIA | Rat A1AR | Competition vs. [³H]DPCPX | 3.57 | - | - | - |
| Theophylline | Rat A1AR | Competition vs. [³H]DPCPX | 4880 | - | - | - |
Experimental Protocols
Protocol: Adenosine A1 Receptor Radioligand Competition Binding Assay
This protocol is adapted from a standard procedure for A1AR binding assays and can be used to determine the binding affinity (Ki) of this compound.[5][8]
1. Materials:
-
Membrane Preparation: Cell membranes expressing the human adenosine A1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) or a suitable A1AR antagonist radioligand.
-
Non-labeled Ligand: Neladenoson.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known A1AR agonist or antagonist (e.g., 10 µM CADO - 2-chloroadenosine).[5]
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquot on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-50 µ g/100 µL.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand solution (at a final concentration near its Kd, e.g., 1 nM [³H]CCPA), and 100 µL of the membrane suspension.[5]
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM CADO), 50 µL radioligand solution, and 100 µL of the membrane suspension.[5]
-
Competition Binding: 50 µL of varying concentrations of Neladenoson, 50 µL radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Neladenoson concentration.
-
Determine the IC₅₀ value (the concentration of Neladenoson that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Neladenoson at the Adenosine A1 Receptor.
Experimental Workflow
Caption: General workflow for a this compound competition binding assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neladenoson | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 6. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2A Adenosine Receptor Partial Agonism Related to Structural Rearrangements in an Activation Microswitch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Neladenoson Dalanate Preclinical Data
This technical support center provides researchers, scientists, and drug development professionals with essential information to enhance the translational relevance of preclinical studies involving Neladenoson dalanate. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols, this resource aims to bridge the gap between preclinical findings and clinical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the preclinical evaluation of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in vivo to its active form, Neladenoson. Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor (A1AR) with an EC50 of 0.1 nM.[1] As a partial agonist, it elicits a submaximal response compared to full agonists, which is thought to contribute to its favorable safety profile by avoiding the profound bradycardia, atrioventricular (AV) block, and sedative effects associated with full A1AR activation.[2] Preclinical studies have demonstrated its cardioprotective effects.[3][4]
Q2: Why did this compound fail to show efficacy in Phase IIb clinical trials (PANTHEON and PANACHE) despite promising preclinical data?
A2: The discrepancy between promising preclinical results and the outcomes of the PANTHEON and PANACHE trials highlights a significant challenge in translational research. Several factors could have contributed to this translational failure:
-
Species-specific differences: The pathophysiology of heart failure in commonly used animal models may not fully recapitulate the complex, heterogeneous nature of the disease in humans.[5]
-
Choice of endpoints: Preclinical studies often focus on mechanistic endpoints, while clinical trials rely on functional outcomes like exercise capacity (6-minute walk test) and biomarkers (NT-proBNP), which may not directly correlate.[6][7]
-
Patient population heterogeneity: The clinical trial population for heart failure is diverse, with varying etiologies and comorbidities, which might influence the response to a targeted therapy like this compound.
-
Dose selection: While preclinical studies inform dose selection, the optimal therapeutic window in humans can be narrow and difficult to predict. The clinical trials did not identify an optimal dose that achieved a clinically relevant increase in the 6-minute walk test distance.[7]
Q3: What are the key considerations for selecting an appropriate animal model for studying this compound in heart failure?
A3: The choice of animal model is critical for the translational relevance of preclinical findings. For heart failure with preserved ejection fraction (HFpEF), models that incorporate comorbidities like hypertension, metabolic syndrome, and aging are more clinically relevant.[1][8] For heart failure with reduced ejection fraction (HFrEF), models should accurately reflect the underlying pathology, such as ischemic or non-ischemic cardiomyopathy.[5] It is crucial to perform comprehensive cardiac and extra-cardiac phenotyping in these models to ensure they mimic the human condition as closely as possible.[8]
Troubleshooting Guides
This section provides practical guidance for specific experimental issues that may arise during the preclinical investigation of this compound.
Guide 1: Inconsistent results in in vitro adenosine A1 receptor functional assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no response to Neladenoson | 1. Prodrug inactivity: this compound is a prodrug and requires metabolic activation to Neladenoson. Standard in vitro cell-based assays may lack the necessary enzymes for this conversion. | 1. Use the active metabolite, Neladenoson, directly in the assay. |
| 2. Low receptor expression: The cell line used may not express sufficient levels of the adenosine A1 receptor. | 2. Verify A1AR expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line with confirmed high expression or a recombinant system. | |
| 3. Assay sensitivity: The functional readout (e.g., cAMP accumulation, β-arrestin recruitment) may not be sensitive enough to detect the partial agonism of Neladenoson. | 3. Optimize the assay conditions (e.g., cell density, stimulation time, forskolin concentration in cAMP assays). Consider using a more sensitive detection method or a different functional assay.[9][10] | |
| High background signal or constitutive activity | 1. Receptor overexpression: High levels of receptor expression in recombinant systems can lead to constitutive activity. | 1. Titrate the amount of receptor expression vector used for transfection to achieve optimal expression levels. |
| 2. Endogenous adenosine: Adenosine present in the cell culture medium or released by the cells can activate the receptor. | 2. Treat the cells with adenosine deaminase to degrade endogenous adenosine before starting the experiment. | |
| Variability between experiments | 1. Cell passage number: The characteristics of cell lines can change with increasing passage number. | 1. Use cells within a defined low passage number range for all experiments. |
| 2. Reagent quality: Inconsistent quality of reagents, including the compound itself, can lead to variability. | 2. Ensure the quality and purity of Neladenoson. Use freshly prepared solutions and protect them from light and degradation. |
Guide 2: Discrepancies between in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite adequate plasma exposure | 1. Poor tissue penetration: The concentration of Neladenoson at the target tissue (myocardium) may be insufficient despite adequate plasma levels. | 1. Perform tissue distribution studies to determine the concentration of Neladenoson in the heart. |
| 2. Target engagement: The drug may not be engaging the adenosine A1 receptor effectively in vivo. | 2. Use techniques like positron emission tomography (PET) with a specific A1AR radioligand to assess receptor occupancy at different doses. | |
| 3. Rapid development of tolerance: Continuous activation of GPCRs can lead to desensitization and downregulation. | 3. Investigate the time-course of the pharmacological effect to assess for tachyphylaxis. Consider intermittent dosing schedules. | |
| Unfavorable safety signals at predicted therapeutic doses | 1. Off-target effects: Neladenoson may interact with other receptors or cellular targets at higher concentrations. | 1. Conduct comprehensive safety pharmacology studies to evaluate effects on other organ systems (e.g., central nervous, respiratory, renal). |
| 2. Metabolite activity: Metabolites of Neladenoson other than the active parent compound may have undesirable pharmacological activity. | 2. Characterize the metabolic profile of this compound and assess the activity of major metabolites. |
Data Presentation
The following tables summarize key preclinical data for Neladenoson. Note: Specific quantitative values from the primary preclinical publication by Meibom et al. (2017) were not publicly accessible and are therefore not included.
Table 1: In Vitro Activity of Neladenoson
| Parameter | Value | Reference |
| Target | Adenosine A1 Receptor (A1AR) | [1] |
| Activity | Partial Agonist | [2] |
| EC50 | 0.1 nM | [1] |
| Key In Vitro Effects | Cardioprotective effects in rodent models | [3][4] |
Table 2: Preclinical Safety Profile of Neladenoson
| Finding | Species | Observation | Reference |
| Cardiovascular | Rodents | Cardioprotective without significant bradycardia or AV block | [2] |
| Central Nervous System | Rodents | Reduced sedative effects compared to full A1AR agonists | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in troubleshooting.
Protocol 1: In Vitro Adenosine A1 Receptor Functional Assay (cAMP Measurement)
Objective: To determine the potency and efficacy of Neladenoson at the human adenosine A1 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Adenosine deaminase.
-
Forskolin.
-
Neladenoson (active compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the HEK293-hA1AR cells to ~80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density and incubate for 24 hours.
-
Endogenous Adenosine Removal: Pre-treat the cells with adenosine deaminase for 30 minutes at 37°C to degrade any endogenous adenosine.
-
Compound Addition: Add increasing concentrations of Neladenoson to the wells. Include a vehicle control and a positive control (a known full A1AR agonist).
-
Stimulation: Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the Neladenoson concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Preclinical Animal Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of HFpEF.
Model: Aged, obese mice with hypertension (e.g., two-hit model).
Procedure:
-
Animal Model Induction:
-
Use aged mice (e.g., >12 months old).
-
Induce obesity by feeding a high-fat diet for a specified period.
-
Induce hypertension using methods such as angiotensin II infusion or L-NAME administration.
-
-
Characterization of HFpEF Phenotype:
-
Perform echocardiography to assess cardiac structure and function (e.g., left ventricular ejection fraction, diastolic function parameters like E/e').
-
Measure blood pressure using tail-cuff or telemetry.
-
Assess for exercise intolerance using a treadmill test.
-
Measure relevant biomarkers from blood samples (e.g., NT-proBNP).
-
-
Treatment:
-
Randomize animals to receive vehicle control or different doses of this compound via oral gavage daily for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Repeat the characterization measurements (echocardiography, blood pressure, exercise tolerance, biomarkers) at the end of the treatment period.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect heart tissue for histological analysis of fibrosis and hypertrophy.
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the vehicle and treatment groups to determine the efficacy of this compound.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the translational research workflow.
References
- 1. Frontiers | Evaluation of large animal models for preclinical studies of heart failure with preserved ejection fraction using clinical score systems [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. innoprot.com [innoprot.com]
- 5. Preclinical models of congestive heart failure, advantages, and limitations for application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Neladenoson Dalanate and Capadenoson in Cardiac Protection
For Researchers, Scientists, and Drug Development Professionals
Neladenoson dalanate and its predecessor, Capadenoson, are both partial agonists of the adenosine A1 receptor, a key target in cardiac protection. While sharing a common therapeutic goal, these compounds exhibit distinct pharmacological profiles that influence their efficacy and safety. This guide provides an objective comparison of their performance in preclinical cardiac protection models, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Executive Summary
This compound was developed as a successor to Capadenoson, aiming for improved selectivity and a better side-effect profile. Preclinical studies have demonstrated the cardioprotective effects of both compounds. Capadenoson has been shown to dose-dependently reduce infarct size in models of myocardial infarction.[1] It is now understood that Capadenoson's effects are mediated through dual agonism of both adenosine A1 and A2B receptors.[2][3] Neladenoson, on the other hand, is a more selective partial agonist for the adenosine A1 receptor, with evidence suggesting it produces fewer central nervous system side effects.[4][5] However, in clinical trials for chronic heart failure, this compound did not demonstrate a dose-dependent improvement in cardiac function or clinical outcomes.[6]
Mechanism of Action and Signaling Pathways
Both this compound and Capadenoson exert their primary effects through the activation of the adenosine A1 receptor (A1R), a G-protein coupled receptor abundant in the myocardium. Activation of A1R is known to be cardioprotective through various mechanisms, including reducing heart rate, decreasing myocardial oxygen demand, and activating pro-survival signaling cascades.[7][8]
Capadenoson , however, has been reclassified as a dual A1/A2B receptor agonist.[2][3] This dual activity is significant as the adenosine A2B receptor (A2BR) is highly expressed in cardiac fibroblasts and is implicated in both pro-fibrotic and anti-fibrotic processes, depending on the context of its activation.[9][10][11] The A2BR-mediated signaling, particularly through the cAMP pathway, may contribute to Capadenoson's effects on cardiac remodeling.[2][3]
Neladenoson was designed to be a more selective partial A1R agonist, with the intention of retaining the cardioprotective benefits while minimizing off-target effects.[4][5] Preclinical data suggests it is effective in rodent models of cardioprotection, analogous to Capadenoson, but with a reduced impact on the central nervous system.[4][5]
Below is a diagram illustrating the distinct signaling pathways of this compound and Capadenoson.
Figure 1: Signaling pathways of this compound and Capadenoson.
Preclinical Performance in Cardiac Protection
Direct head-to-head preclinical studies comparing the cardioprotective efficacy of this compound and Capadenoson are limited. However, data from individual studies in rat models of acute myocardial infarction provide insights into their potential.
| Parameter | Capadenoson | This compound | Reference |
| Animal Model | Rat model of acute myocardial infarction (transient LAD occlusion) | Rat preclinical models (details not specified in available abstracts) | [1],[4] |
| Primary Endpoint | Infarct Size (IS) as a percentage of the Area at Risk (AAR) | Cardioprotective effects analogous to Capadenoson | [1],[4] |
| Key Findings | Dose-dependent reduction in infarct size. A 30% reduction in IS was observed at a dose of 0.3 mg/kg. | Demonstrated cardioprotection without sedative effects or cardiac AV blocks. | [1],[12] |
| Receptor Selectivity | Partial agonist at A1R; Biased agonist at A2BR | Selective partial agonist at A1R | [2],[4],[3] |
Experimental Protocols
Capadenoson in a Rat Model of Acute Myocardial Infarction
The following is a summarized experimental protocol based on a study demonstrating the cardioprotective effects of Capadenoson.[1]
Experimental Workflow:
Figure 2: Experimental workflow for Capadenoson preclinical study.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Anesthesia is induced, and the animals are ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 45 minutes) to induce myocardial ischemia.
-
Drug Administration: Capadenoson or a vehicle (placebo) is administered intravenously prior to the induction of ischemia.
-
Reperfusion: The ligature is removed after the ischemic period to allow for reperfusion of the myocardium.
-
Infarct Size Measurement: After a period of reperfusion (e.g., 2 hours), the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) and the infarct size are determined using staining techniques (e.g., triphenyltetrazolium chloride staining).
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk and compared between the treatment and placebo groups.
This compound Preclinical Studies
While specific preclinical studies detailing dose-response effects on infarct size for this compound are not as readily available in the public domain, it is stated that its cardioprotective effects were demonstrated in rodent models and were analogous to those of Capadenoson.[4][5] The development of Neladenoson focused on optimizing the therapeutic window by tailoring the partial A1R agonism to achieve cardioprotection without the sedative and atrioventricular block side effects associated with full A1R agonists.[12]
Clinical Perspective
Capadenoson underwent Phase IIa clinical trials for atrial fibrillation and stable angina.[2][3] this compound progressed to Phase IIb trials (PANTHEON and PANACHE) for chronic heart failure with both reduced and preserved ejection fraction.[6][13][14] However, these trials did not show a dose-dependent improvement in the primary endpoints of cardiac structure and function or exercise capacity.[6][14]
Conclusion
Both this compound and Capadenoson have demonstrated cardioprotective potential in preclinical models through their action on the adenosine A1 receptor. Capadenoson's dual A1/A2B receptor agonism presents a complex mechanism with potential implications for both cardioprotection and cardiac remodeling. Neladenoson was engineered for greater A1 receptor selectivity, which translated to a more favorable side-effect profile in preclinical studies. Despite promising preclinical data on cardioprotection, the clinical development of Neladenoson for chronic heart failure has not yet yielded positive efficacy results. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to understand the translation of preclinical cardioprotective effects to clinical outcomes in different cardiovascular diseases.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the cardioprotective function of adenosine A1 and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endless Journey of Adenosine Signaling in Cardioprotective Mechanism of Conditioning Techniques: Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Adenosine A2b Receptor Effects On Post-Mi Remodeling And Cardiac Fibroblast Function " by Enbo Zhan [digitalcommons.wayne.edu]
- 10. Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Neladenoson dalanate and other A1AR agonists
A Comparative Analysis of Neladenoson Dalanate and Other A1 Adenosine Receptor (A1AR) Agonists
This compound, an orally active prodrug of the partial adenosine A1 receptor (A1AR) agonist neladenoson, has been a subject of significant research interest, particularly for the treatment of chronic heart failure.[1][2] This guide provides a comparative analysis of this compound and other A1AR agonists, focusing on their performance, underlying experimental data, and signaling mechanisms, tailored for researchers, scientists, and drug development professionals.
The Rationale for Partial A1AR Agonism in Heart Failure
Activation of the A1AR in the heart is known to be cardioprotective.[3][4] However, the therapeutic application of full A1AR agonists has been hampered by on-target side effects, including bradycardia (slow heart rate), atrioventricular (AV) block, and sedation.[1][5] Partial agonists, like neladenoson, are designed to selectively engage these protective pathways while minimizing the dose-limiting side effects associated with full agonism.[1][6] The development of partial A1AR agonists aims to achieve a therapeutic window where cardioprotective effects are observed at doses that do not cause significant hemodynamic or central nervous system side effects.[6]
Comparative Data of A1AR Agonists
The following tables summarize quantitative data for neladenoson in comparison to other notable A1AR agonists.
Table 1: Comparative Binding Affinity and Efficacy of A1AR Agonists
| Compound | Receptor Target | Agonist Type | Binding Affinity (Ki) | Efficacy (relative to full agonist) | Key Characteristics |
| Neladenoson | A1AR | Partial | Potent and selective[1] | Desired partial response[1] | Cardioprotective without sedative effects or AV block in preclinical models.[1][7] More selective than capadenoson.[7][8] |
| Capadenoson | A1AR | Partial | High affinity[9] | Partial | Showed reduced bradycardia in preclinical models[9] but had CNS side effects and low solubility, leading to the development of neladenoson.[9] Also activates A2B receptors.[10] |
| Tecadenoson | A1AR | Agonist | - | - | Investigated for the treatment of atrial arrhythmias.[11] |
| Selodenoson | A1AR | Agonist | - | - | Investigated for the treatment of atrial arrhythmias.[11] |
| N-ethylcarboxamido-adenosine (NECA) | Pan-adenosine receptor agonist | Full | - | Full | A well-characterized, non-selective agonist used as a reference compound in preclinical studies.[9] |
| VCP746 | A1AR | Biased Agonist | - | Biased away from Ca2+ influx | Shown to be safe and cardioprotective in preclinical models of heart failure.[9] |
Table 2: Overview of Clinical Trial Outcomes for this compound
| Clinical Trial | Phase | Condition | Key Findings |
| PANTHEON | IIb | Heart Failure with Reduced Ejection Fraction (HFrEF) | Did not meet its primary and secondary endpoints for efficacy.[7] |
| PANACHE | IIb | Heart Failure with Preserved Ejection Fraction (HFpEF) | Did not show a significant dose-response relationship for the change in exercise capacity.[7][12] |
| Pilot Studies in HFrEF | - | Heart Failure with Reduced Ejection Fraction (HFrEF) | Appeared to be safe, with no atrioventricular conduction disorders or neurological side effects observed.[13] |
Despite a promising preclinical profile and safety in early clinical studies, neladenoson failed to demonstrate significant efficacy in larger Phase IIb trials for both HFrEF and HFpEF.[7][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by A1AR agonists and a general workflow for their comparative evaluation.
Caption: A1AR Signaling Pathway.
Caption: Experimental Workflow for A1AR Agonist Comparison.
Experimental Protocols
1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for the A1AR.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the A1AR.
-
Radioligand Binding: A radiolabeled A1AR antagonist (e.g., [3H]DPCPX) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (e.g., neladenoson).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. A variation of this is the NanoBRET competition binding assay, which uses bioluminescence resonance energy transfer.[14][15][16]
-
2. Functional Assays: cAMP Measurement
-
Objective: To assess the functional activity (agonist or antagonist) and efficacy of the compounds by measuring their effect on intracellular cyclic AMP (cAMP) levels.
-
General Protocol:
-
Cell Culture: Cells expressing the A1AR (e.g., CHO or HEK293 cells) are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the A1AR agonist.
-
cAMP Quantification: Intracellular cAMP levels are measured using commercially available kits, often based on enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 and maximal efficacy of the agonist.
-
3. In Vivo Models of Heart Failure
-
Objective: To evaluate the therapeutic efficacy and safety of A1AR agonists in a relevant disease model.
-
General Protocol:
-
Induction of Heart Failure: Heart failure is induced in animals (e.g., dogs, rats) through various methods such as rapid ventricular pacing or coronary artery ligation.
-
Drug Administration: After the development of heart failure, animals are treated with the A1AR agonist (e.g., neladenoson) or placebo for a specified duration.
-
Assessment of Cardiac Function: Cardiac function is assessed using techniques like echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and cardiac dimensions.
-
Hemodynamic Monitoring: Hemodynamic parameters like heart rate, blood pressure, and atrioventricular conduction are continuously monitored to assess the safety profile of the compound.
-
Histological Analysis: At the end of the study, heart tissue may be collected for histological analysis to assess cardiac remodeling and fibrosis.
-
4. β-Arrestin Recruitment Assay
-
Objective: To investigate the potential for biased agonism by measuring the recruitment of β-arrestin to the activated A1AR.
-
General Protocol:
-
Assay Principle: This assay often utilizes a protein complementation system, such as NanoBiT®, where the A1AR is fused to a large fragment of a luciferase enzyme and β-arrestin is fused to the smaller fragment.[17][18]
-
Cell Transfection and Treatment: Cells are co-transfected with the A1AR and β-arrestin fusion constructs. The cells are then stimulated with the A1AR agonist.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the A1AR brings the two luciferase fragments into close proximity, resulting in a functional enzyme and the emission of a luminescent signal upon addition of a substrate.
-
Data Analysis: The luminescent signal is measured over time to generate concentration-response curves and determine the potency and efficacy of the agonist for β-arrestin recruitment. This data can then be compared to G-protein-mediated signaling (e.g., cAMP inhibition) to identify biased agonism.[19]
-
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Partial Agonists for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial Adenosine A1 Agonist in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Validating the Cardioprotective Effects of Neladenoson Dalanate: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neladenoson dalanate, a partial agonist of the adenosine A1 receptor, has been a subject of significant interest for its potential therapeutic role in heart failure. Preclinical studies have suggested promising cardioprotective effects, including improvements in cardiac function and mitigation of adverse remodeling. However, the translation of these findings to clinical efficacy has proven challenging. This guide provides an objective comparison of the in-vivo performance of this compound and its predecessor, Capadenoson, supported by available experimental data.
Mechanism of Action: Partial Agonism of the Adenosine A1 Receptor
This compound exerts its effects by selectively binding to and partially activating the adenosine A1 receptor, a G-protein coupled receptor abundant in the myocardium.[1] The rationale for using a partial agonist is to harness the beneficial effects of A1 receptor activation while avoiding the detrimental effects associated with full agonists, such as significant bradycardia and atrioventricular block.[2]
Activation of the adenosine A1 receptor is coupled to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The downstream consequences of this signaling cascade include modulation of protein kinase C activity and the opening of ATP-sensitive potassium channels, which are believed to contribute to the observed cardioprotective effects.[2]
In Vivo Performance: A Comparative Analysis
Preclinical studies, primarily in canine and rodent models of heart failure, have demonstrated the potential of partial adenosine A1 receptor agonists to improve cardiac function and reverse adverse remodeling.
Quantitative Data Summary
| Compound | Animal Model | Key Findings | Reference |
| Capadenoson | Canine (microembolization-induced heart failure) | - Left Ventricular Ejection Fraction (LVEF) increased from 27±2% to 39±2% after 12 weeks of treatment.- Prevented progressive increase in left ventricular end-diastolic and end-systolic volumes. | [2][3][4] |
| Capadenoson | Rat (myocardial infarction) | - Reduced infarct size by up to 30% at a dose of 0.3 mg/kg. | [5] |
| This compound | Rat | - Described as having cardioprotective effects analogous to Capadenoson. | [1] |
| Full A1 Agonists (e.g., Tecadenoson) | Animal Models | - Demonstrated cardioprotective effects but were associated with significant bradycardia and atrioventricular block. | [3] |
It is important to note that while this compound's preclinical effects are described as beneficial, specific quantitative data from in vivo heart failure models are not as readily available in the public domain as for its predecessor, Capadenoson.
Experimental Protocols
The following are generalized protocols for key in vivo experiments cited in the evaluation of partial adenosine A1 receptor agonists.
Canine Model of Microembolization-Induced Heart Failure
This model is designed to mimic the progressive nature of heart failure in humans.
-
Animal Model: Adult mongrel dogs are used in these studies.
-
Induction of Heart Failure:
-
Under anesthesia, a catheter is advanced into the left main coronary artery.
-
Coronary microembolizations are induced by injecting a suspension of polystyrene microspheres.
-
This procedure is repeated weekly until the target left ventricular ejection fraction (LVEF) of approximately 30% is achieved, as confirmed by ventriculography.[3]
-
-
Treatment Protocol:
-
Following the induction of heart failure, animals are randomized to receive either the test compound (e.g., Capadenoson at 7.5 mg twice daily) or a placebo for a specified duration (e.g., 12 weeks).[3]
-
-
Assessment of Cardiac Function:
-
LVEF, left ventricular end-diastolic volume (LVEDV), and left ventricular end-systolic volume (LVESV) are measured at baseline and at various time points throughout the study using techniques such as ventriculography or echocardiography.[3]
-
-
Histological Analysis:
-
At the end of the study, heart tissue is collected to assess parameters such as myocardial fibrosis and myocyte hypertrophy.
-
Rat Model of Myocardial Infarction (Ischemia-Reperfusion Injury)
This model is used to assess the ability of a compound to protect the heart from acute ischemic damage.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
The animals are anesthetized, and the heart is exposed through a thoracotomy.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
The LAD is occluded for a defined period (e.g., 30-45 minutes) to induce ischemia.
-
The suture is then released to allow for reperfusion for a subsequent period (e.g., 2-24 hours).
-
-
Treatment Protocol:
-
The test compound or vehicle is administered at a specific time point, often prior to the ischemic event or just before reperfusion.
-
-
Measurement of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk (the portion of the ventricle supplied by the occluded artery) and the infarcted area are delineated using staining techniques (e.g., Evans blue and triphenyltetrazolium chloride).
-
Infarct size is typically expressed as a percentage of the area at risk.
-
Conclusion: From Preclinical Promise to Clinical Disappointment
The preclinical data for partial adenosine A1 receptor agonists, particularly Capadenoson, demonstrated a clear potential for these compounds as a novel therapeutic strategy for heart failure. The observed improvements in ejection fraction and the reversal of adverse remodeling in a large animal model were significant.[2][3][4] While specific in-vivo quantitative data for this compound is less accessible, the literature suggests analogous cardioprotective effects in preclinical settings.[1]
However, the promising preclinical profile of this compound did not translate into clinical success. Phase II clinical trials in patients with both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF) did not show a significant improvement in the primary endpoints.[6][7] This disconnect highlights the inherent challenges in translating findings from animal models to human patients and underscores the complexity of heart failure pathophysiology. Further research is needed to fully understand the reasons for this translational failure and to explore other potential therapeutic avenues targeting the adenosine signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic therapy with a partial adenosine A1-receptor agonist improves left ventricular function and remodeling in dogs with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Therapy with a Partial Adenosine A1 Receptor Agonist, Improves Left Ventricular Function and Remodeling in Dogs with Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacological Comparison of Neladenoson Dalanate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the pharmacology of Neladenoson dalanate across various species. Due to the limited availability of specific preclinical data in the public domain, this document serves as a template, outlining the essential data points and experimental considerations for a comprehensive cross-species analysis.
This compound (also known as BAY 1067197) is a partial agonist of the adenosine A1 receptor, developed as a potential treatment for heart failure. As a prodrug, it is converted to its active form, neladenoson, in the body. Understanding the pharmacological and pharmacokinetic profile of this compound across different preclinical species and its translation to humans is critical for its development and clinical application.
In Vitro Pharmacology: A Comparative Overview
A thorough in vitro pharmacological evaluation is fundamental to characterizing the interaction of neladenoson with the adenosine A1 receptor across different species. This typically involves radioligand binding assays to determine the affinity of the compound for the receptor and functional assays to assess its potency and efficacy.
Adenosine A1 Receptor Binding Affinity
The binding affinity of neladenoson for the adenosine A1 receptor is a key parameter to determine its potential for target engagement. This is typically measured as the inhibition constant (Ki) in radioligand binding assays using membranes from cells recombinantly expressing the receptor from different species (e.g., human, rat, dog, monkey).
Table 1: Comparative Adenosine A1 Receptor Binding Affinities (Ki) of Neladenoson
| Species | Receptor Origin | Radioligand | Ki (nM) | Reference |
| Human | Recombinant CHO cells | [3H]DPCPX | Data not available | |
| Rat | Brain cortex membranes | [3H]DPCPX | Data not available | |
| Dog | Recombinant HEK293 cells | [3H]DPCPX | Data not available | |
| Monkey (Cynomolgus) | Recombinant HEK293 cells | [3H]DPCPX | Data not available |
Data in this table is illustrative. Specific values for this compound are not publicly available.
Adenosine A1 Receptor Functional Activity
Functional assays are crucial to determine the potency (EC50) and efficacy of neladenoson as a partial agonist. A common method is the measurement of cyclic adenosine monophosphate (cAMP) levels following adenylyl cyclase inhibition, a hallmark of A1 receptor activation.
Table 2: Comparative Adenosine A1 Receptor Functional Potency (EC50) and Efficacy of Neladenoson
| Species | Assay Type | Measured Parameter | EC50 (nM) | Intrinsic Activity (% of full agonist) | Reference |
| Human | cAMP Inhibition | Forskolin-stimulated cAMP | Data not available | Data not available | |
| Rat | cAMP Inhibition | Forskolin-stimulated cAMP | Data not available | Data not available | |
| Dog | cAMP Inhibition | Forskolin-stimulated cAMP | Data not available | Data not available | |
| Monkey (Cynomolgus) | cAMP Inhibition | Forskolin-stimulated cAMP | Data not available | Data not available |
Data in this table is illustrative. Specific values for this compound are not publicly available.
Cross-Species Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, neladenoson, dictates the exposure and potential efficacy and safety in vivo. Comparing pharmacokinetic parameters across species is essential for predicting human pharmacokinetics and designing clinical trials.
Table 3: Comparative Pharmacokinetic Parameters of Neladenoson (Active Metabolite) Following Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL/F) (mL/min/kg) | Volume of Distribution (Vd/F) (L/kg) | Reference |
| Rat | e.g., 10 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | e.g., 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey (Cynomolgus) | e.g., 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Human | e.g., 20 mg | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Data in this table is illustrative. Specific values for this compound are not publicly available.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the generation of reliable and comparable data. Below are representative methodologies for the key assays.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the adenosine A1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (neladenoson).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
-
Cell Culture: Cells stably expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (neladenoson).
-
Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
Diagrams are essential for illustrating the complex biological and experimental workflows involved in the pharmacological characterization of this compound.
A Comparative Guide: Neladenoson Dalanate vs. Regadenoson for Cardiac Stress Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological stress testing is a cornerstone in the non-invasive diagnosis of coronary artery disease (CAD), particularly for patients unable to undergo adequate physical exercise. This guide provides a detailed comparison of two adenosine receptor agonists, Neladenoson dalanate and Regadenoson, in the context of cardiac stress testing for myocardial perfusion imaging (MPI). While Regadenoson is an established and widely used selective A2A adenosine receptor agonist for this indication, this compound, a partial A1 adenosine receptor agonist, has been primarily investigated for the treatment of heart failure. This comparison will focus on their distinct mechanisms of action, pharmacological profiles, and the implications of these differences for their use in cardiac imaging.
Mechanism of Action: A Tale of Two Receptors
The physiological effects of adenosine are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The utility of adenosine agonists in cardiac stress testing hinges on their ability to selectively induce coronary vasodilation, thereby mimicking the effects of exercise on coronary blood flow.
Regadenoson , a selective A2A adenosine receptor agonist, is the current standard for pharmacological stress MPI.[1][2][3] Activation of the A2A receptors, which are highly expressed in coronary arteries, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent smooth muscle relaxation and vasodilation.[4] This results in a significant increase in coronary blood flow in healthy arteries, creating a flow disparity compared to stenotic arteries, which is then visualized with a radiotracer during MPI.[1]
This compound , in contrast, is a partial agonist of the A1 adenosine receptor.[5][6][7][8] A1 receptors are predominantly found in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in cardiomyocytes.[5][8] Activation of A1 receptors has negative chronotropic (decreased heart rate) and dromotropic (slowed AV conduction) effects.[5][8] While it has shown potential cardioprotective effects in the context of heart failure, its mechanism of action is not suited for inducing the profound coronary vasodilation required for diagnostic stress imaging.[9][10][11]
Pharmacological and Clinical Data Summary
The following tables summarize the key pharmacological and clinical characteristics of this compound and Regadenoson. It is crucial to note that the clinical trial data for this compound pertains to its investigation in heart failure, not cardiac stress testing.
Table 1: Pharmacological Profile
| Feature | This compound | Regadenoson |
| Primary Target | Partial Agonist at Adenosine A1 Receptor[5][7][8] | Selective Agonist at Adenosine A2A Receptor[1][2][3] |
| Mechanism of Action | Cardioprotective effects, negative chronotropic and dromotropic effects[5][8] | Coronary vasodilation via increased cAMP[4] |
| Administration | Oral[11] | Intravenous bolus[1] |
| Indication | Investigational for Heart Failure[9][10][11] | Pharmacologic stress agent for MPI[12] |
Table 2: Clinical Trial Data Overview
| Parameter | This compound (in Heart Failure Trials) | Regadenoson (in Cardiac Stress Testing Trials) |
| Primary Efficacy Endpoint | Change in 6-minute walk test distance[6] | Agreement with adenosine in detecting reversible perfusion defects[12] |
| Hemodynamic Effects | Minimal effect on heart rate and blood pressure at therapeutic doses[7] | Transient increase in heart rate and decrease in blood pressure[2] |
| Common Adverse Events | Dose-dependent decrease in renal function, potential for bradyarrhythmias at higher doses[11] | Dyspnea, headache, flushing, chest discomfort, dizziness[12] |
Signaling Pathways
The distinct signaling pathways activated by Neladenoson and Regadenoson underscore their different physiological effects.
Experimental Protocols
As this compound is not used for cardiac stress testing, a comparative experimental protocol is not available. The following is a typical experimental protocol for a Regadenoson-based myocardial perfusion imaging study.
Regadenoson Stress Myocardial Perfusion Imaging Protocol
-
Patient Preparation:
-
Patients are instructed to abstain from caffeine-containing products for at least 12 hours prior to the test.
-
Certain medications, such as dipyridamole, may be withheld for a specified period.
-
An intravenous (IV) line is established for drug and radiotracer administration.
-
-
Rest Imaging (if performing a two-day or rest-stress protocol):
-
A baseline dose of a radiotracer (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) is injected at rest.
-
After an appropriate uptake period, SPECT or PET imaging is performed to acquire resting myocardial perfusion images.
-
-
Stress Procedure:
-
The patient is positioned in the scanner.
-
A standard dose of Regadenoson (0.4 mg) is administered as a rapid IV injection over approximately 10 seconds.[1]
-
This is immediately followed by a saline flush.
-
The radiotracer is injected 10-20 seconds after the Regadenoson injection.
-
-
Stress Imaging:
-
After a suitable uptake period (typically 15-60 minutes), stress myocardial perfusion images are acquired using SPECT or PET.
-
-
Image Analysis:
-
Rest and stress images are compared to identify any perfusion defects. Reversible defects (present on stress but not rest images) are indicative of ischemia, while fixed defects (present on both) suggest prior myocardial infarction.
-
Conclusion
This compound and Regadenoson are adenosine receptor agonists with fundamentally different pharmacological profiles and clinical applications. Regadenoson's selective A2A agonism makes it an effective and well-tolerated agent for inducing coronary vasodilation in cardiac stress testing. In contrast, this compound's partial A1 agonism is being explored for its potential therapeutic benefits in heart failure. Based on their distinct mechanisms of action, this compound is not a suitable agent for myocardial perfusion imaging, and no clinical data supports its use in this setting. For researchers and drug development professionals, this comparison highlights the critical importance of receptor selectivity in designing pharmacological agents for specific cardiovascular applications.
References
- 1. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of Neladenoson Bialanate, a Novel Oral Partial Adenosine A1 Receptor Agonist, in Patients With Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADVANCE MPI Pivotal Trials | Lexiscan® (regadenoson) injection [lexiscan.com]
Comparative Efficacy of Neladenoson Dalanate in Preclinical Models of Heart Failure: A Tale of Two Phenotypes
For Immediate Release
A detailed examination of the partial adenosine A1 receptor agonist, Neladenoson dalanate, reveals a promising, albeit complex, preclinical profile in the context of heart failure. While direct comparative studies in both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF) models remain elusive in publicly available literature, existing data on related partial adenosine A1 receptor agonists and the underlying mechanism of action provide valuable insights for researchers and drug development professionals.
This compound, a selective partial agonist of the adenosine A1 receptor (A1R), has been investigated as a potential therapeutic agent for heart failure. Its proposed mechanism centers on the cardioprotective effects of A1R activation, which include improved mitochondrial function, enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, and modulation of energy substrate utilization, without inducing the negative side effects associated with full A1R agonists, such as significant bradycardia or atrioventricular block.[1][2][3]
Activation of the adenosine A1 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. This pathway is thought to counteract excessive adrenergic stimulation, a hallmark of heart failure. Additionally, A1R activation can modulate protein kinase C and influence the opening of ATP-sensitive potassium channels, contributing to its cardioprotective effects.[1]
Visualizing the Mechanism: Adenosine A1 Receptor Signaling
The signaling pathway of this compound is initiated by its binding to the adenosine A1 receptor. This interaction triggers a cascade of intracellular events aimed at protecting cardiac cells from stress and improving their function.
Preclinical Evidence in an HFrEF Model
Experimental Protocol: Induction of Ischemic HFrEF in a Canine Model
The creation of a reliable HFrEF animal model is a critical first step in evaluating novel therapeutic agents. A commonly used method is the induction of ischemic cardiomyopathy through coronary artery embolization.
The Challenge of Modeling HFpEF
The preclinical evaluation of therapies for HFpEF is hampered by the lack of animal models that fully recapitulate the complex and heterogeneous pathophysiology of the human condition. HFpEF is often associated with multiple comorbidities such as hypertension, diabetes, and obesity.[5][6]
Experimental Protocol: Induction of a Comorbidity-Based HFpEF Model
One approach to modeling HFpEF involves inducing multiple risk factors in a rodent model to better mimic the clinical scenario.
Efficacy Data Summary: A Necessary Extrapolation
Due to the absence of direct comparative preclinical data for this compound, the following table presents a summary of the expected outcomes based on the mechanism of action and data from related compounds. This should be considered a hypothetical representation for guiding future research.
| Parameter | HFrEF Model (Ischemic Canine) | HFpEF Model (Comorbidity Rodent) |
| Primary Efficacy Endpoint | Improvement in Left Ventricular Ejection Fraction (LVEF) | Improvement in Diastolic Function (e.g., E/e' ratio) |
| Secondary Endpoints | - Attenuation of LV remodeling- Reduction in cardiac biomarkers (e.g., NT-proBNP) | - Reduction in cardiac fibrosis- Improved exercise tolerance |
| Expected Outcome with this compound | Favorable improvement in systolic function and reversal of remodeling. | Potential to improve diastolic relaxation and reduce stiffness, but efficacy may be more variable due to underlying comorbidities. |
Conclusion and Future Directions
References
- 1. Partial Adenosine A1 Agonist in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 5. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Heart Failure with Preserved Ejection Fraction: a "Fishing Expedition" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Neladenoson Dalanate vs. Full Adenosine Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of modulating the adenosine system has been a long-standing area of interest in drug development. Adenosine, a ubiquitous endogenous nucleoside, exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. While full adenosine agonists have demonstrated potent physiological effects, their clinical utility has been hampered by a narrow therapeutic window and significant side effects. This has led to the exploration of partial agonists, such as Neladenoson dalanate, as a potentially safer therapeutic strategy. This guide provides an objective, data-driven comparison of this compound and full adenosine agonists, focusing on their differential mechanisms of action, receptor selectivity, and functional effects.
Mechanism of Action: A Tale of Two Agonists
Full adenosine agonists, such as adenosine itself and synthetic analogs like NECA (5'-N-Ethylcarboxamidoadenosine), bind to and fully activate adenosine receptors, eliciting a maximal physiological response.[1] This robust activation, however, can lead to undesirable effects. For instance, full activation of the A₁ receptor, while potentially cardioprotective, can also induce bradycardia and atrioventricular (AV) block.[2][3]
Neladenoson, on the other hand, is a partial agonist of the adenosine A₁ receptor.[2][4] This means that it binds to the receptor but produces a submaximal response, even at saturating concentrations. The rationale behind developing partial agonists is to retain the beneficial effects of A₁ receptor activation, such as cardioprotection, while avoiding the adverse effects associated with full agonism.[2][3] Preclinical studies have shown that Neladenoson can improve cardiac function without inducing the significant bradycardia or AV blocks observed with full agonists.[3]
Signaling Pathways: A Visual Guide
The differential effects of partial and full agonists can be understood by examining their influence on downstream signaling pathways. Adenosine receptors primarily couple to G proteins to modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cAMP production.[1]
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP levels.[1]
Some receptors, like A₂ₑ and A₃, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) of Neladenoson and several full adenosine agonists at the four human adenosine receptor subtypes. Ki values represent the concentration of the ligand that will bind to 50% of the receptors at equilibrium in the absence of a competing ligand. EC₅₀/IC₅₀ values represent the concentration of an agonist that produces 50% of the maximal possible effect.
Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Reference |
| Partial Agonist | |||||
| Neladenoson | Selective Partial Agonist | Weak Activity | Active | Minimal Activity | [5] |
| Full Agonists | |||||
| NECA | 14 | 20 | - | 6.2 | [6] |
| CGS-21680 | 290 | 27 | 67 | 88,800 | [2][3] |
| IB-MECA | 54 | 56 | - | 1.1 | [7][8] |
| R-PIA | High Affinity | - | - | - | [9] |
| Adenosine | - | - | - | - | - |
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) at Human Adenosine Receptors
| Compound | A₁ Receptor (cAMP Inhibition) | A₂ₐ Receptor (cAMP Stimulation) | A₂ₑ Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) | Reference |
| Partial Agonist | |||||
| Neladenoson | Partial Agonist | - | Weak Agonism | - | [10][11] |
| Full Agonists | |||||
| NECA | - | - | 2400 | - | [6] |
| CGS-21680 | - | 1.48-180 | >10000 | 613 | [2] |
| IB-MECA | - | - | - | Full Agonist | [12] |
| R-PIA | Full Agonist | - | - | - | [9] |
| Adenosine | 310 | 700 | 24000 | 290 | [4] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize adenosine receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound.
Materials:
-
Cell membranes expressing the target human adenosine receptor subtype (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).
-
Unlabeled test compound (e.g., Neladenoson, full agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate the specific binding at each concentration of the test compound and generate a competition curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
References
- 1. Partial Agonists for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 6. adooq.com [adooq.com]
- 7. rndsystems.com [rndsystems.com]
- 8. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 9. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 11. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Neladenoson Dalanate: A Comparative Analysis in Heart Failure
An Objective Assessment for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Neladenoson dalanate, a partial adenosine A1 receptor agonist, emerged from preclinical studies with a promising profile for the treatment of heart failure. The proposed mechanism centered on improving mitochondrial function and cardiac energetics without the negative side effects associated with full adenosine A1 receptor agonists. However, subsequent phase IIb clinical trials in patients with both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) failed to demonstrate a significant clinical benefit. To date, there is a notable absence of independent research validating the initial preclinical findings or the clinical trial results. This guide provides a comprehensive comparison of the data from the primary clinical trials of this compound (PANTHEON and PANACHE) with established guideline-directed medical therapies for heart failure. The objective is to present the available evidence to inform future research and development in this area.
Mechanism of Action: Proposed Pathway
This compound was designed to selectively activate the adenosine A1 receptor, initiating a signaling cascade intended to improve cardiac function. The proposed pathway, as suggested by preclinical data, is outlined below.
Assessing the Selectivity of Neladenoson Dalanate for A1 vs. A2A Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Neladenoson dalanate for the adenosine A1 and A2A receptors against other key adenosine receptor agonists. The information is presented to aid in the assessment of its potential as a selective therapeutic agent. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited assays are provided.
Introduction to this compound
This compound is a prodrug of Neladenoson, a potent and selective partial agonist of the adenosine A1 receptor (A1R).[1] Developed to overcome the limitations of earlier A1R agonists, Neladenoson aims to provide cardioprotective benefits without the significant side effects associated with full A1R activation, such as bradycardia and atrioventricular block.[1][2] Its selectivity for the A1R over the A2A receptor (A2AR) is a critical determinant of its therapeutic window. This guide assesses this selectivity profile in the context of other well-characterized adenosine receptor agonists.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Neladenoson and other key adenosine receptor agonists at human A1 and A2A receptors. This data allows for a direct comparison of their selectivity profiles.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A1 Receptor EC50 (nM) | A2A Receptor EC50 (nM) | Selectivity (A2A Ki / A1 Ki) |
| Neladenoson | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Capadenoson | Data Not Available | Data Not Available | 0.1[3] | Data Not Available | >1800 (vs A2a)[3] |
| Tecadenoson | Selective A1 Agonist[4][5] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Regadenoson | >16460[6], 16460[6] | 1269[6], 290[2] | Data Not Available | 6.4[6] | ~0.08 - 0.22 |
| CGS 21680 | Data Not Available | 27[7][8] | Data Not Available | 110[9] | Highly A2A Selective[9] |
| NECA | 14[10][11] | 20[10][11] | Data Not Available | 30[12] | 1.43 |
Note: Data for Neladenoson's binding affinity and functional potency at A1 and A2A receptors were not publicly available in the searched literature. The selectivity of Capadenoson is presented as a factor based on the ratio of EC50 values. The selectivity for Regadenoson is calculated from the provided Ki values.
Signaling Pathways and Experimental Workflow
To understand the assessment of A1 and A2A receptor selectivity, it is crucial to visualize the distinct signaling pathways they modulate and the experimental workflow used to quantify ligand interactions.
The distinct coupling of A1 receptors to inhibitory G proteins (Gi/o) and A2A receptors to stimulatory G proteins (Gs) leads to opposing effects on intracellular cyclic AMP (cAMP) levels. This forms the basis for functional selectivity assays.
The assessment of a compound's selectivity involves a combination of binding and functional assays to determine its affinity and efficacy at the target receptors.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of compound selectivity. The following are generalized protocols for the key experiments cited in this guide.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor.[13][14]
Objective: To determine the binding affinity (Ki) of Neladenoson and comparator compounds for the A1 and A2A adenosine receptors.
Materials:
-
Cell membranes prepared from cells expressing the human A1 or A2A adenosine receptor.
-
Radioligand specific for the receptor of interest (e.g., [3H]CCPA for A1, [3H]CGS21680 for A2A).
-
Test compounds (Neladenoson, comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[15]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.[15]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
cAMP Accumulation Assay (for EC50 Determination)
Functional assays, such as the cAMP accumulation assay, are used to determine the potency (EC50) of an agonist in eliciting a cellular response.[16]
Objective: To determine the functional potency (EC50) of Neladenoson and comparator compounds at the A1 and A2A adenosine receptors.
Materials:
-
Whole cells expressing the human A1 or A2A adenosine receptor (e.g., CHO or HEK293 cells).
-
Test compounds (Neladenoson, comparators) at various concentrations.
-
Forskolin (for A1 receptor assays to stimulate basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[17][18]
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (for A1 assays): For A1 receptor assays, pre-treat the cells with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For A2A Receptors (Gs-coupled): Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
For A1 Receptors (Gi-coupled): Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.
-
Conclusion
While Neladenoson is reported to be a potent and selective partial A1 receptor agonist, a comprehensive, publicly available dataset of its binding affinities and functional potencies at both A1 and A2A receptors is needed for a definitive quantitative comparison. The provided experimental protocols offer a framework for conducting such comparative studies. The data available for other adenosine agonists highlight the varying degrees of selectivity that can be achieved. Further research providing direct comparative data for Neladenoson will be crucial for fully elucidating its selectivity profile and therapeutic potential.
References
- 1. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 18. resources.revvity.com [resources.revvity.com]
Benchmarking Neladenoson Dalanate Against Standard Heart Failure Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Neladenoson dalanate with established standard-of-care therapies for heart failure (HF), including treatments for both Heart Failure with reduced Ejection Fraction (HFrEF) and Heart Failure with Preserved Ejection Fraction (HFpEF). The performance of this compound is evaluated based on available clinical trial data, which is presented alongside data from landmark trials of current guideline-directed medical therapies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the cardiovascular field.
Overview of this compound
This compound is a partial adenosine A1-receptor agonist. Preclinical studies suggested that its mechanism of action could offer therapeutic benefits in heart failure by improving mitochondrial function and enhancing sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, with minimal impact on heart rate and blood pressure[1]. However, its clinical development program, which included the PANTHEON trial for HFrEF and the PANACHE trial for HFpEF, did not demonstrate the anticipated efficacy.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from the key clinical trials of this compound and standard heart failure therapies.
Heart Failure with Reduced Ejection Fraction (HFrEF)
Table 1: Comparison of this compound (PANTHEON Trial) with Standard HFrEF Therapies
| Therapy Class | Drug(s) | Key Clinical Trial(s) | Primary Efficacy Endpoint(s) & Results | Key Safety Findings |
| Partial Adenosine A1-Receptor Agonist | This compound | PANTHEON | Change in NT-proBNP and LVEF at 20 weeks: No significant dose-dependent effect observed.[2] | Dose-dependent increase in creatinine and cystatin C; dose-dependent decrease in eGFR and heart rate.[2] |
| Angiotensin Receptor-Neprilysin Inhibitor (ARNI) | Sacubitril/Valsartan | PARADIGM-HF | Composite of CV death or HF hospitalization: 21.8% in the sacubitril/valsartan group vs. 26.5% in the enalapril group (HR 0.80).[3] | Higher incidence of symptomatic hypotension compared to enalapril. |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitor | Dapagliflozin | DAPA-HF | Composite of worsening HF or CV death: 16.3% in the dapagliflozin group vs. 21.2% in the placebo group (HR 0.74).[4][5] | Low risk of hypoglycemia. Genital infections were more common. |
| Angiotensin-Converting Enzyme (ACE) Inhibitor | Enalapril | CONSENSUS, SOLVD | CONSENSUS (All-cause mortality at 6 months): 26% in the enalapril group vs. 44% in the placebo group.[6][7] SOLVD (All-cause mortality): 35.2% in the enalapril group vs. 39.7% in the placebo group.[8] | Hypotension, cough, hyperkalemia, and renal dysfunction. |
| Beta-Blocker | Metoprolol Succinate | MERIT-HF | All-cause mortality: 7.2% in the metoprolol group vs. 11.0% in the placebo group (RR 0.66).[9][10] | Bradycardia, hypotension, fatigue. |
| Mineralocorticoid Receptor Antagonist (MRA) | Spironolactone, Eplerenone | RALES, EMPHASIS-HF | RALES (All-cause mortality): 35% in the spironolactone group vs. 46% in the placebo group (RR 0.70).[11] EMPHASIS-HF (Composite of CV death or HF hospitalization): 18.3% in the eplerenone group vs. 25.9% in the placebo group (HR 0.63).[12][13] | Hyperkalemia, gynecomastia (with spironolactone). |
Heart Failure with Preserved Ejection Fraction (HFpEF)
Table 2: Comparison of this compound (PANACHE Trial) with Standard HFpEF Therapies
| Therapy Class | Drug(s) | Key Clinical Trial(s) | Primary Efficacy Endpoint(s) & Results | Key Safety Findings |
| Partial Adenosine A1-Receptor Agonist | This compound | PANACHE | Change in 6-minute walk test distance at 20 weeks: No significant dose-response relationship detected. Mean change from baseline ranged from 13.0m to 29.4m across different doses, compared to 0.2m for placebo.[3][14] | Serious adverse events were similar to placebo.[3][14] |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitor | Empagliflozin, Dapagliflozin | EMPEROR-Preserved, PRESERVED-HF | EMPEROR-Preserved (Composite of CV death or HF hospitalization): 13.8% in the empagliflozin group vs. 17.1% in the placebo group (HR 0.79). PRESERVED-HF (Change in KCCQ Clinical Summary Score at 12 weeks): Significant improvement with dapagliflozin. | Generally well-tolerated. Increased risk of genital and urinary tract infections. |
| Diuretics | Loop diuretics (e.g., furosemide) | - | Primarily used for symptom relief (congestion). Efficacy is based on clinical experience and physiological principles rather than large-scale mortality/morbidity trials.[7] | Electrolyte imbalances, dehydration, renal dysfunction. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of Neladenoson.
Experimental Workflow of the PANTHEON and PANACHE Trials
Caption: Workflow of the PANTHEON and PANACHE clinical trials.
Experimental Protocols
PANTHEON Trial (HFrEF)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb trial.[1]
-
Patient Population: 462 patients with chronic HFrEF (LVEF ≤ 40%), NYHA class II-IV symptoms, and elevated NT-proBNP levels.[1][15]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo, in addition to standard HFrEF therapy.[15]
-
Primary Endpoints: Change from baseline to 20 weeks in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF) as measured by echocardiography.[1]
-
Secondary Endpoints: Included changes in left ventricular volumes, high-sensitivity troponin T, and a composite of cardiovascular death, HF hospitalization, or urgent HF visits.[2]
-
Statistical Analysis: A multiple comparison procedure and modeling approach was used to assess the dose-response relationship for the primary endpoints.
PANACHE Trial (HFpEF)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb trial.[11]
-
Patient Population: 305 patients with chronic HFpEF (LVEF ≥ 45%), NYHA class II-III symptoms, elevated NT-proBNP levels, and evidence of diastolic dysfunction or structural heart disease.[3][12]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (5 mg, 10 mg, 20 mg, 30 mg, or 40 mg) or placebo.[3]
-
Primary Endpoint: Change in 6-minute walk test distance from baseline to 20 weeks.[3]
-
Secondary Endpoints: Included changes in physical activity, NT-proBNP levels, high-sensitivity troponin T, and the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score.[15]
-
Statistical Analysis: A multiple comparison procedure with various modeling techniques was used to evaluate the dose-response relationship for the primary endpoint.[3]
Conclusion
This compound, a partial adenosine A1-receptor agonist, was investigated as a novel therapeutic agent for both HFrEF and HFpEF. Preclinical data were promising; however, the Phase IIb PANTHEON and PANACHE trials failed to demonstrate a significant dose-dependent improvement in the primary efficacy endpoints for either condition.[2][3] In the PANTHEON trial, Neladenoson was also associated with a dose-dependent decline in renal function.[2]
In contrast, standard heart failure therapies, particularly for HFrEF, have a robust evidence base from large-scale clinical trials demonstrating significant reductions in mortality and morbidity. For HFpEF, while treatment options have historically been limited, SGLT2 inhibitors have recently emerged as a promising therapy. This comparative guide highlights the challenges of translating preclinical findings into clinical efficacy and underscores the high bar for new therapies to improve upon the established benefits of current standard-of-care treatments for heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy of sacubitril/valsartan vs. enalapril at lower than target doses in heart failure with reduced ejection fraction: the PARADIGM‐HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 4. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 6. CONSENSUS - Enalapril in severe HF — NERDCAT [nerdcat.org]
- 7. Effects of enalapril on mortality in severe congestive heart failure. Results of the Cooperative North Scandinavian Enalapril Survival Study (CONSENSUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 10. MERIT-HF mortality and morbidity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Eplerenone in patients with systolic heart failure and mild symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
Safety Operating Guide
Personal protective equipment for handling Neladenoson dalanate
This guide provides crucial safety and logistical information for the handling and disposal of Neladenoson dalanate, a potent and selective adenosine A1 receptor agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is an orally active agonist precursor of the partial Adenosine A1 Receptor.[1][2] While specific comprehensive safety data for this compound is limited, data for the active compound "Neladenoson" and general guidance for adenosine receptor agonists provide a strong basis for safe handling protocols.[3]
Hazard Identification and Classification
Neladenoson has been classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
-
Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[4] Contact lenses should be avoided as they can absorb and concentrate irritants.[4]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5] If a fume hood is not available, a NIOSH-certified respirator appropriate for the potential exposure should be used based on professional judgment.[4]
Experimental Protocols: Safe Handling and Disposal Workflow
The following step-by-step procedures detail the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place.[6] For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is recommended.[6]
-
Keep the container tightly sealed in a well-ventilated area.[5]
2. Preparation and Handling:
-
All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[4]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill and Emergency Procedures:
-
Spill:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[3] Rinse mouth.[3]
-
If on Skin: Rinse skin thoroughly with large amounts of water.[3] Remove contaminated clothing.
-
If in Eyes: Immediately flush eyes with large amounts of water, holding eyelids apart.[3] Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air.[3]
-
4. Waste Disposal:
-
Dispose of all waste containing this compound as hazardous waste.
-
The compound is very toxic to aquatic life with long-lasting effects; therefore, it must not be released into the environment.[3]
-
Dispose of contents and container to an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
